3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Description
Properties
IUPAC Name |
3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMRGIDWASSLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85458-14-6 | |
| Record name | 9H-Carbazole, 3,6-dibromo-9-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85458-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30379559 | |
| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85446-05-5 | |
| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, a key intermediate in the development of novel therapeutics and advanced organic electronic materials. This document details the experimental protocols, presents key quantitative data, and illustrates the relevant biological and experimental workflows.
Introduction
This compound is a substituted carbazole derivative featuring bromine atoms at the 3 and 6 positions and an oxirane-containing side chain at the 9-position. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The bromine atoms serve as versatile handles for further functionalization via cross-coupling reactions, while the reactive epoxide ring allows for the introduction of various functionalities.
Notably, this compound is a crucial precursor for the synthesis of the P7C3 class of neuroprotective agents, which have shown promise in preclinical models of neurodegenerative diseases by inhibiting neuronal apoptosis.[1][2] Furthermore, carbazole derivatives are widely utilized in the field of organic electronics as hole transport materials in Organic Light-Emitting Diodes (OLEDs) due to their excellent charge transport properties and thermal stability.[3]
Synthesis Methodology
The synthesis of this compound is a two-step process that begins with the bromination of 9H-carbazole, followed by the N-alkylation of the resulting dibrominated intermediate.
Step 1: Synthesis of 3,6-dibromo-9H-carbazole
The initial step involves the electrophilic bromination of the carbazole core.
Experimental Protocol:
A solution of 9H-carbazole in dimethylformamide (DMF) is cooled to 0°C in an ice bath. To this cooled solution, a solution of N-bromosuccinimide (NBS) (2.1 equivalents) in DMF is added slowly. The reaction mixture is then allowed to warm to room temperature and is stirred overnight. The product is precipitated by the addition of water, filtered, and washed with water to yield 3,6-dibromo-9H-carbazole.[3]
Step 2: Synthesis of this compound
The second step is the N-alkylation of 3,6-dibromo-9H-carbazole with an appropriate epoxide-containing electrophile.
Experimental Protocol:
A stirred solution of 3,6-dibromocarbazole (19.3 mmol) and powdered potassium hydroxide (23.2 mmol) in dimethylformamide (DMF) (100 mL) is cooled in an ice bath. (R)-glycidyl-3-nitrobenzenesulfonate (19.3 mmol) is then added dropwise to the solution. After the addition, the ice bath is removed, and the reaction mixture is stirred overnight at ambient temperature. The reaction is quenched by diluting with water, and the aqueous layer is washed several times with water and then with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the final product, which can be used without additional purification.[1]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Step 1: 3,6-dibromo-9H-carbazole Synthesis | ||
| Yield | Quantitative | [1] |
| Step 2: this compound Synthesis | ||
| Yield | Quantitative | [1] |
| Product Characterization | ||
| Molecular Formula | C₁₅H₁₁Br₂NO | [4][5] |
| Molecular Weight | 381.06 g/mol | [6] |
| Purity (Commercial) | 95-97% | [4][5] |
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): The proton NMR spectrum of the compound is a key analytical tool for structural confirmation.[1]
Applications and Workflows
Neuroprotective Agent Precursor
This compound is a key intermediate in the synthesis of the P7C3 family of neuroprotective compounds. These compounds have been shown to protect neurons from apoptosis.
Caption: Synthesis and neuroprotective mechanism of P7C3 compounds.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are essential components in the fabrication of OLEDs, where they function as the hole transport layer (HTL).
Caption: Sequential deposition process in OLED fabrication.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process. The resulting compound is a versatile intermediate with significant potential in both medicinal chemistry, as a precursor to neuroprotective agents, and in materials science for the development of advanced organic electronic devices. The detailed protocols and data presented in this guide are intended to support researchers in these exciting and rapidly evolving fields.
References
- 1. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]
- 6. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]
A Technical Guide to 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (CAS: 85446-05-5): A Key Intermediate in Neuroprotective Drug Development
Abstract: This technical guide provides a comprehensive overview of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, a pivotal chemical intermediate identified by its CAS number 85446-05-5. The document details its physicochemical properties, provides a step-by-step synthesis protocol, and explores its reactivity and significant applications, particularly its role in the enantioselective synthesis of advanced neuroprotective agents like (-)-P7C3-S243. This whitepaper is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the carbazole scaffold and its potential in modern therapeutics.
Physicochemical and Structural Data
This compound is a halogenated N-substituted carbazole derivative. The presence of bromine atoms at the C3 and C6 positions makes it an ideal substrate for further functionalization through cross-coupling reactions, while the reactive oxirane (epoxide) moiety allows for nucleophilic additions, making it a versatile building block in organic synthesis.
| Property | Data | Source(s) |
| CAS Number | 85446-05-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₁Br₂NO | [1][4] |
| Molecular Weight | 381.07 g/mol | [3] |
| IUPAC Name | This compound | [1][3] |
| Appearance | Powder or liquid | [2] |
| Purity | Commercially available in 95%, 97%, and 99% purities. | [2][3] |
| Canonical SMILES | BrC1=CC=C2C(=C1)C1=CC(Br)=CC=C1N2CC1CO1 | [1] |
| InChI Key | DGMRGIDWASSLGY-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD00218277 | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound, particularly its chiral variants, is well-documented, highlighting its importance in stereospecific drug development. The primary route involves the N-alkylation of 3,6-dibromocarbazole.
Synthetic Workflow
The synthesis is achieved by reacting 3,6-dibromocarbazole with a suitable glycidyl derivative under basic conditions. The following diagram illustrates the general workflow for synthesizing the (S)-enantiomer.
Caption: Synthesis of (-)-(S)-3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
Detailed Experimental Protocol for (-)-(S)-Enantiomer
The following protocol is adapted from a published method for the enantioselective synthesis of the title compound, which serves as a key intermediate.[5]
Materials:
-
3,6-dibromocarbazole (19.3 mmol)
-
Powdered potassium hydroxide (23.2 mmol)
-
(R)-glycidyl-3-nitrobenzenesulfonate (19.3 mmol)
-
Dimethylformamide (DMF) (100 mL)
-
Water
-
Brine solution
Procedure:
-
A solution of 3,6-dibromocarbazole (6.27 g, 19.3 mmol) and powdered potassium hydroxide (1.30 g, 23.2 mmol) in dimethylformamide (100 mL) is prepared in a suitable reaction vessel.
-
The stirred solution is cooled in an ice bath.
-
(R)-glycidyl-3-nitrobenzenesulfonate (5.01 g, 19.3 mmol) is added dropwise to the cooled mixture.[5]
-
Following the addition, the ice bath is removed, and the reaction mixture is stirred overnight at ambient temperature to allow the reaction to proceed to completion.[5]
-
Work-up: The reaction mixture is diluted with water.
-
The aqueous mixture is washed several times with water and subsequently with brine to purify the product.[5]
Chemical Reactivity
The utility of this compound as a synthetic intermediate stems from two key reactive sites within its structure.
-
The Oxirane (Epoxide) Ring: This strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening. This reaction is fundamental to its role in building larger, more complex molecules.
-
The Dibrominated Carbazole Core: The bromine atoms at the C-3 and C-6 positions are suitable leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents onto the carbazole skeleton.[6]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound, CasNo.85446-05-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]
- 4. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]
- 5. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
An In-depth Technical Guide to the Molecular Structure of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages established chemical principles and data from closely related analogues to present a robust predictive analysis.
Molecular Structure and Properties
This compound possesses a core carbazole heterocycle, which is a tricyclic aromatic amine consisting of two benzene rings fused to a central pyrrole ring. The bromine atoms at the 3 and 6 positions significantly influence the electronic properties of the aromatic system and provide reactive handles for further chemical modifications. The nitrogen atom of the carbazole is substituted with an oxiran-2-ylmethyl (glycidyl) group, introducing a reactive epoxide functionality.
Table 1: General Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 85446-05-5 | [1][2] |
| Molecular Formula | C₁₅H₁₁Br₂NO | [1][2] |
| Molecular Weight | 381.06 g/mol | [3] |
| Canonical SMILES | C(C1CO1)n1c2ccc(cc2c2cc(ccc12)Br)Br | [3] |
Synthesis
The synthesis of this compound is achieved via the N-alkylation of 3,6-dibromo-9H-carbazole. This reaction typically proceeds by deprotonation of the carbazole nitrogen with a suitable base, followed by nucleophilic attack on an electrophile containing the oxirane moiety, such as epichlorohydrin or 2-(chloromethyl)oxirane.
Proposed Synthetic Workflow
The logical flow for the synthesis of the title compound is outlined below, starting from the commercially available carbazole.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of the precursor and the final product, based on established methods for analogous compounds.[4][5]
Step 1: Synthesis of 3,6-dibromo-9H-carbazole (Precursor)
-
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
-
Procedure:
-
Dissolve carbazole in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitate the product by adding deionized water to the reaction mixture.
-
Collect the precipitate by filtration and wash thoroughly with deionized water.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials:
-
3,6-dibromo-9H-carbazole
-
Epichlorohydrin (or 2-(chloromethyl)oxirane)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH))
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or acetone)
-
Deionized water
-
-
Procedure:
-
To a solution of 3,6-dibromo-9H-carbazole in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation of the carbazole nitrogen.
-
Add epichlorohydrin (typically 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture (temperature will depend on the solvent and base used, typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter off the inorganic salts.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-1, H-8 | ~ 8.1 - 8.2 | d | 2H | Aromatic protons adjacent to the nitrogen and ortho to the bromine. |
| H-2, H-7 | ~ 7.5 - 7.6 | dd | 2H | Aromatic protons meta to the bromine. |
| H-4, H-5 | ~ 7.3 - 7.4 | d | 2H | Aromatic protons adjacent to the bromine. |
| N-CH₂ | ~ 4.3 - 4.5 | m | 2H | Methylene protons attached to the carbazole nitrogen. |
| O-CH | ~ 3.2 - 3.4 | m | 1H | Methine proton of the oxirane ring. |
| O-CH₂ | ~ 2.8 - 3.0 and ~ 2.6 - 2.8 | m | 2H | Methylene protons of the oxirane ring. |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3, C-6 | ~ 112 - 114 |
| C-4a, C-4b | ~ 123 - 125 |
| C-1, C-8 | ~ 124 - 126 |
| C-2, C-7 | ~ 129 - 131 |
| C-8a, C-9a | ~ 139 - 141 |
| N-CH₂ | ~ 47 - 49 |
| O-CH | ~ 50 - 52 |
| O-CH₂ | ~ 44 - 46 |
Table 4: Predicted Key IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1300 - 1350 | Strong |
| Asymmetric Oxirane C-O-C Stretch | ~ 1250 | Strong |
| C-Br Stretch | 550 - 650 | Strong |
Logical Relationships in Spectroscopic Analysis
The structural elucidation of this compound relies on the correlation of different spectroscopic signals.
Caption: Correlation of spectroscopic data for structural confirmation.
Conclusion
This compound is a valuable building block, particularly in materials science and medicinal chemistry, owing to its combination of a tunable carbazole core and a reactive epoxide functionality. While direct experimental data is sparse, its synthesis and structural properties can be reliably predicted based on established chemical knowledge of related compounds. This guide provides a foundational understanding for researchers and developers working with this and similar molecules. Further experimental validation of the predicted data is encouraged for any critical applications.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]
- 3. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. compoundchem.com [compoundchem.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Spectral Properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the anticipated spectral properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this paper leverages data from closely related analogs, particularly 3,6-dibromocarbazole and its N-alkylated derivatives, to project its spectral characteristics. The document outlines the experimental protocols necessary for its full spectral characterization and is intended to serve as a comprehensive resource for researchers working with this and similar compounds.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their unique photophysical and electronic properties.[1] The carbazole scaffold is a key component in the design of functional materials for organic electronics, as well as a privileged structure in medicinal chemistry. The strategic introduction of bromine atoms at the 3 and 6 positions of the carbazole core provides a versatile platform for further functionalization, allowing for the fine-tuning of the molecule's properties.[2] The addition of an oxiran-2-ylmethyl group at the 9-position introduces a reactive epoxide moiety, opening avenues for its use as a monomer in polymerization reactions or as a covalent linker in bioconjugation.
This guide focuses on the spectral properties of this compound, providing predicted data for its Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) absorption, fluorescence, and mass spectrometry (MS) characteristics. Furthermore, it details the standard experimental protocols for obtaining this spectral data.
Predicted Spectral Properties
The following sections detail the anticipated spectral data for this compound. This information is inferred from the known spectral properties of 3,6-dibromocarbazole and the expected influence of the N-(oxiran-2-ylmethyl) substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the known spectra of 3,6-dibromocarbazole and the typical chemical shifts observed for N-alkyl and oxirane groups.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1, H-8 | ~ 8.15 (d) | ~ 123.5 |
| H-2, H-7 | ~ 7.55 (dd) | ~ 129.0 |
| H-4, H-5 | ~ 7.30 (d) | ~ 111.5 |
| C-3, C-6 | - | ~ 113.0 |
| C-9a, C-4a | - | ~ 139.0 |
| C-4b, C-8a | - | ~ 123.0 |
| N-CH₂ | ~ 4.40 (m) | ~ 48.0 |
| CH (oxirane) | ~ 3.30 (m) | ~ 51.0 |
| CH₂ (oxirane) | ~ 2.80 (m), ~ 2.60 (m) | ~ 45.0 |
Note: Chemical shifts are approximate and may vary depending on the solvent and other experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet.
UV-Visible (UV-Vis) Absorption Spectroscopy
Substituted carbazoles typically exhibit strong absorption bands in the UV-visible region, corresponding to π-π* electronic transitions.[2] The introduction of an N-alkyl group generally causes minor shifts in the absorption maxima compared to the parent 3,6-dibromocarbazole.[3] The predicted UV-Vis absorption data is presented in Table 2.
Table 2: Predicted UV-Vis Absorption Data for this compound in Dichloromethane
| Parameter | Predicted Value |
| λmax (π-π) | ~ 295 nm |
| λmax (π-π) | ~ 330 nm |
| Molar Absorptivity (ε) | High (in the order of 10⁴ L mol⁻¹ cm⁻¹) |
Fluorescence Spectroscopy
Many carbazole derivatives are highly fluorescent. The emission properties are largely dictated by the carbazole core.[1] N-alkylation is not expected to significantly alter the emission wavelength compared to the parent 3,6-dibromocarbazole. The predicted fluorescence data is summarized in Table 3.
Table 3: Predicted Fluorescence Data for this compound in Dichloromethane
| Parameter | Predicted Value |
| Excitation Wavelength (λex) | ~ 330 nm |
| Emission Wavelength (λem) | ~ 350 - 370 nm |
| Stokes Shift | ~ 20 - 40 nm |
| Quantum Yield (ΦF) | Moderate to High |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₁Br₂NO), the expected mass spectral data is presented in Table 4.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 380.9 | Based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) |
| [M+H]⁺ | 381.9 | In case of soft ionization techniques like ESI |
| [M+Na]⁺ | 403.9 | Common adduct in ESI-MS |
| Isotopic Pattern | A characteristic pattern due to the two bromine atoms (⁷⁹Br and ⁸¹Br) will be observed. |
Experimental Protocols
The following sections provide detailed methodologies for the spectral characterization of this compound.
General Synthesis Workflow
The synthesis of the title compound would typically involve the N-alkylation of 3,6-dibromocarbazole with an appropriate oxirane-containing electrophile, such as epichlorohydrin, in the presence of a base.
Caption: General synthetic workflow for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Instrumentation and Data Acquisition:
-
Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire the spectrum over a longer period to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
UV-Visible Absorption Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane or THF) with a known concentration.
-
Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution.[2]
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.[6]
-
Fill one quartz cuvette with the sample solution and a reference cuvette with the pure solvent.
-
Scan the desired wavelength range (e.g., 250-500 nm) to record the absorption spectrum.[2]
Fluorescence Spectroscopy
Sample Preparation:
-
Use the same solution prepared for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]
Instrumentation and Data Acquisition:
-
Use a spectrofluorometer.
-
Excite the sample at a fixed wavelength, typically at the absorption maximum (λmax).
-
Record the emission spectrum by scanning a wavelength range longer than the excitation wavelength.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as required by the instrument's sensitivity.
Instrumentation and Data Acquisition:
-
Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion peak and any characteristic fragmentation patterns.
Experimental Characterization Workflow
The comprehensive characterization of a newly synthesized compound like this compound follows a logical progression of analytical techniques.
Caption: General workflow for the spectral characterization of a novel compound.
Conclusion
References
Solubility Profile of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole in organic solvents. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This indicates a gap in the publicly available research. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds such as this compound. To further aid researchers, this document includes illustrative solubility data for a structurally related carbazole derivative and a visual workflow diagram for experimental solubility determination.
Introduction to the Solubility of Carbazole Derivatives
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. They are extensively utilized as building blocks in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and as key intermediates in medicinal chemistry. The solubility of these compounds in organic solvents is a critical parameter for their synthesis, purification, characterization, and formulation.
Factors such as the nature and position of substituents on the carbazole core, as well as the properties of the solvent (e.g., polarity, hydrogen bonding capability), significantly influence solubility. While general principles suggest that carbazole derivatives are often soluble in common organic solvents like dichloromethane, chloroform, toluene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), empirical determination of quantitative solubility is essential for process development and optimization.[1][2] The addition of alkyl groups to the carbazole structure is a known strategy to enhance solubility in organic solvents.[3]
This guide focuses on this compound, a derivative functionalized with bromine atoms and an oxirane moiety, suggesting its potential role in polymerization and further chemical modifications. Due to the absence of specific solubility data in the public domain, this document provides the necessary tools and a framework for researchers to determine these crucial physicochemical properties.
Illustrative Solubility Data of a Related Carbazole Derivative
To provide a contextual framework, the following table summarizes the quantitative solubility data for a related compound, 9-ethyl-9H-carbazole-2-carbaldehyde, at ambient temperature (25 °C). This data serves as a valuable reference for selecting potential solvents for this compound and for understanding the potential range of solubility values.
Table 1: Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Solubility ( g/100 mL) |
| Aromatic Hydrocarbons | Toluene | ~ 15.2 |
| Benzene | ~ 14.5 | |
| Halogenated Solvents | Dichloromethane | ~ 25.8 |
| Chloroform | ~ 28.1 | |
| Ketones | Acetone | ~ 10.5 |
| Methyl Ethyl Ketone | ~ 9.8 | |
| Ethers | Tetrahydrofuran (THF) | ~ 18.3 |
| Diethyl Ether | ~ 5.2 | |
| Esters | Ethyl Acetate | ~ 8.7 |
| Alcohols | Methanol | ~ 1.5 |
| Ethanol | ~ 2.1 | |
| Isopropanol | ~ 1.8 | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 35.4 |
| Dimethyl Sulfoxide (DMSO) | ~ 30.1 | |
| Non-polar Solvents | Hexane | < 0.1 |
Data presented is for illustrative purposes and is based on the solubility of 9-ethyl-9H-carbazole-2-carbaldehyde.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound like this compound in various organic solvents. The method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Magnetic stirrer and stir bars or an orbital shaker
-
Constant temperature bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured when undissolved solid remains.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Dilution:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the aliquot to a volumetric flask of an appropriate volume.
-
Dilute the sample to the mark with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of an organic compound.
Conclusion
While direct quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary framework to address this data gap. By understanding the general solubility trends of carbazole derivatives, referencing illustrative data from related compounds, and implementing the detailed experimental protocol provided, scientists and drug development professionals can systematically and accurately determine the solubility of this compound in various organic solvents. This information is paramount for advancing research and development activities involving this compound.
References
Thermal Stability of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. Due to the absence of direct experimental thermal analysis data for this specific compound in publicly accessible literature, this guide synthesizes information on the thermal behavior of its core components: the 3,6-dibromocarbazole scaffold and the N-linked oxirane (epoxide) group. It outlines standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents anticipated thermal properties, and proposes a hypothetical thermal decomposition pathway. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing carbazole-based compounds.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic, photophysical, and thermal properties have established them as crucial building blocks in diverse fields, including organic electronics and pharmaceutical research.[1] The 3,6-dibrominated carbazole scaffold, in particular, offers a versatile platform for synthesizing functional materials for applications such as organic light-emitting diodes (OLEDs) and as a core structure for bioactive molecules.[1][2]
The thermal stability of these compounds is a critical parameter that dictates their processing conditions, operational longevity, and overall reliability in final applications.[1] For pharmaceutical applications, understanding thermal behavior is paramount for defining safe manufacturing parameters and ensuring the stability of drug formulations. This guide focuses on this compound, a derivative incorporating a reactive epoxide moiety, which suggests its potential use as a monomer or crosslinking agent.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁Br₂NO | [3][4] |
| Molecular Weight | 381.07 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 85446-05-5 | [3] |
| Appearance | Expected to be a solid at room temperature | [1] |
Predicted Thermal Stability and Behavior
While specific experimental data for this compound is unavailable, an analysis of its structural components allows for an educated prediction of its thermal properties.
-
The Carbazole Core: The carbazole ring system is known for its high thermal stability due to its rigid, aromatic structure.[1][5] Functionalization can either enhance or decrease this inherent stability.[1]
-
Bromine Substituents: The presence of bromine atoms on the aromatic ring can influence thermal stability. The C-Br bond is a potential site for initial cleavage at elevated temperatures.[1] Thermal decomposition of brominated aromatic compounds can lead to the release of hydrogen bromide (HBr).[6]
-
The Oxirane (Epoxide) Group: The N-linked (oxiran-2-ylmethyl) or glycidyl group introduces a strained three-membered ring. Epoxide rings are susceptible to ring-opening reactions, which can be initiated thermally.[7][8] The thermal degradation of glycidyl ethers and epoxy resins typically occurs at temperatures above 300°C.[9][10]
Based on these points, it is anticipated that the thermal decomposition of this compound will be a multi-stage process. The initial decomposition is likely to be associated with the oxirane ring, potentially followed by the cleavage of the C-Br bonds at higher temperatures. The carbazole core itself is expected to be the most thermally stable part of the molecule. The overall decomposition temperature is predicted to be high, likely exceeding 300°C, which is characteristic of many carbazole derivatives.[1]
Anticipated Quantitative Data
The following table summarizes the predicted thermal properties based on the analysis of similar compounds. These values should be considered estimates and require experimental verification.
| Parameter | Predicted Value Range | Analysis Method |
| Onset Decomposition Temp. (T₅%) | 300 - 350 °C | TGA |
| Temperature of Max. Decomposition Rate | 350 - 450 °C | TGA/DTG |
| Glass Transition Temperature (Tg) | > 100 °C | DSC |
| Melting Point (Tm) | 150 - 250 °C | DSC |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This is used to determine the thermal stability and decomposition profile of the material.
Objective: To determine the onset of decomposition, decomposition temperatures, and residual mass.
Methodology:
-
Sample Preparation: Carefully weigh 5-10 mg of the sample into a ceramic or alumina TGA crucible.[12]
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[13]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 600-800°C. A linear heating rate of 10°C/min is standard.[9]
-
Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures of the maximum rate of mass loss.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is used to detect thermal transitions such as melting point (Tm) and glass transition temperature (Tg).
Objective: To determine the glass transition temperature and melting point.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the sample into an aluminum DSC pan and seal it with a lid.[14] Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program: A heat-cool-heat cycle is typically employed:
-
First Heat: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min. This removes any prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., 0°C).
-
Second Heat: Heat the sample again at 10°C/min to the final temperature. The glass transition and melting point are typically determined from this second heating scan.[15]
-
-
Data Analysis: Plot the heat flow versus temperature. The glass transition will appear as a step change in the baseline, and melting will be an endothermic peak.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a series of steps, initiated by the weakest bonds in the molecule under thermal stress.
-
Initial Stage (Lower Temperature): The decomposition is likely to begin with the N-CH₂ bond or reactions involving the highly strained epoxide ring. Ring-opening of the epoxide can occur, leading to reactive intermediates that could potentially polymerize or fragment.
-
Intermediate Stage: As the temperature increases, the cleavage of the carbon-bromine bonds is expected. This would release bromine radicals or HBr, which can catalyze further decomposition.
-
Final Stage (Higher Temperature): The final stage would involve the breakdown of the stable carbazole aromatic ring system, leading to the formation of a carbonaceous char residue and various gaseous products.
Caption: Hypothetical thermal decomposition pathway.
Synthesis of Precursor: 3,6-dibromo-9H-carbazole
The target compound is synthesized from the 3,6-dibromo-9H-carbazole precursor. A typical laboratory synthesis for this precursor is outlined below.
Reaction: Bromination of 9H-carbazole.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve carbazole in DMF and cool the solution to 0°C.[16]
-
Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.[16]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[16]
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the precipitate, wash with water, and dry to obtain 3,6-dibromo-9H-carbazole.[16]
Conclusion
While direct experimental data on the thermal stability of this compound is not currently available, a comprehensive analysis of its constituent chemical moieties provides a strong basis for predicting its thermal behavior. The compound is expected to possess high thermal stability, with decomposition likely initiating above 300°C. The decomposition pathway is hypothesized to begin with the degradation of the N-glycidyl group, followed by de-bromination, and finally, the breakdown of the robust carbazole core at higher temperatures. The experimental protocols for TGA and DSC outlined in this guide provide a clear framework for the empirical validation of these predictions, which is essential for the safe handling, processing, and application of this and related carbazole derivatives in research and industry.
References
- 1. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]
- 4. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. epfl.ch [epfl.ch]
- 13. etamu.edu [etamu.edu]
- 14. infinitalab.com [infinitalab.com]
- 15. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic Bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole, a reaction of significant interest in the synthesis of functionalized carbazole derivatives for applications in medicinal chemistry and materials science. This document details the underlying chemical principles, regioselectivity, experimental protocols, and characterization of the resulting products.
Introduction
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and unique photophysical properties. Brominated carbazoles, in particular, serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). The introduction of a bromine atom onto the carbazole core provides a reactive handle for further functionalization through various cross-coupling reactions.
The target molecule, 9-(oxiran-2-ylmethyl)-9H-carbazole, combines the carbazole nucleus with a reactive epoxide (oxirane) moiety. This epoxide group is a valuable functional handle for introducing side chains that can modulate the biological activity or physical properties of the molecule. The selective bromination of the carbazole ring without affecting the acid-sensitive oxirane ring is a key synthetic challenge that requires carefully controlled reaction conditions. This guide will focus on the methodologies to achieve this selective transformation.
Reaction Mechanism and Regioselectivity
The electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole follows a typical electrophilic aromatic substitution (SEAr) mechanism. The carbazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The nitrogen atom, although part of a heterocyclic ring, donates its lone pair of electrons into the aromatic system, activating the ring towards electrophilic substitution.
The regioselectivity of the bromination is dictated by the electronic properties of the carbazole nucleus. The positions most activated by the nitrogen atom are C-3, C-6, C-1, and C-8. Due to steric hindrance from the bulky substituent at the N-9 position, electrophilic attack is sterically and electronically favored at the C-3 and C-6 positions . This leads to the predominant formation of the 3-bromo and 3,6-dibromo derivatives.
The general mechanism for the bromination using N-bromosuccinimide (NBS), a common and convenient brominating agent, is as follows:
-
Generation of the Electrophile: In the presence of a protic or Lewis acid catalyst, or even in a polar solvent, NBS can generate a source of electrophilic bromine (Br⁺).
-
Nucleophilic Attack: The electron-rich carbazole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the carbazole ring and yielding the brominated product.
dot
Caption: Proposed mechanism for the electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole.
Experimental Protocols
The key challenge in the bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole is to achieve selective bromination of the aromatic ring while preserving the integrity of the oxirane ring. Acidic conditions can lead to the opening of the epoxide. Therefore, mild and preferably neutral reaction conditions are recommended.
Synthesis of 3-bromo-9-(oxiran-2-ylmethyl)-9H-carbazole (Monobromination)
This protocol is based on established procedures for the monobromination of N-alkylcarbazoles under mild conditions.
Reagents and Materials:
-
9-(oxiran-2-ylmethyl)-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 9-(oxiran-2-ylmethyl)-9H-carbazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1.0-1.1 equivalents of NBS in anhydrous DMF.
-
Add the NBS solution dropwise to the cooled solution of the carbazole derivative over a period of 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker containing ice-cold water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dissolve the crude product in ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-bromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (Dibromination)
This protocol aims for the dibromination at the 3 and 6 positions and is based on procedures for the dibromination of the carbazole core.[1]
Reagents and Materials:
-
9-(oxiran-2-ylmethyl)-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 equivalent of 9-(oxiran-2-ylmethyl)-9H-carbazole in DMF in a round-bottom flask and cool the solution to 0 °C.[1]
-
In a separate flask, dissolve 2.1 equivalents of NBS in DMF.[1]
-
Add the NBS solution dropwise to the carbazole solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Pour the reaction mixture into water to precipitate the product.[1]
-
Collect the precipitate by filtration and dry it in the air.[1]
-
Purify the crude product by flash chromatography on silica gel using a dichloromethane/hexane (1:1) eluent to yield this compound.[1]
dot
Caption: General experimental workflow for the electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole.
Quantitative Data
| Starting Material | Brominating Agent | Solvent | Product | Yield (%) | Reference |
| 9-ethyl-9H-carbazole | NBS (1.0 eq) | DMF | 3-bromo-9-ethyl-9H-carbazole | 62 | [2] |
| 9H-carbazole | NBS (1.0 eq) | DMF | 3-bromo-9H-carbazole | 47 | [3] |
| 9H-carbazole | NBS (2.1 eq) | DMF | 3,6-dibromo-9H-carbazole | Quantitative | [1] |
Characterization of Products
The successful synthesis of the brominated products can be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The number and splitting patterns of the aromatic protons will confirm the position of the bromine substituent(s). The characteristic signals of the oxiran-2-ylmethyl group should remain intact.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and the presence of bromine through its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).
Expected Spectroscopic Data for 3-bromo-9-ethyl-9H-carbazole (as an analogue): [2]
-
1H NMR (700 MHz, CDCl3) δ: 8.10 (d, J = 7.7 Hz, 1H), 7.63 (d, J = 2.5 Hz, 1H), 7.49 (ddd, J = 8.2, 7.1, 1.1 Hz, 1H), 7.42 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.7 Hz, 1H), 7.25 – 7.22 (m, 1H), 7.16 (dd, J = 8.8, 2.5 Hz, 1H), 4.37 (q, J = 7.3 Hz, 2H), 1.45 (t, J = 7.3 Hz, 4H).[2]
Applications in Drug Development and Materials Science
Brominated 9-(oxiran-2-ylmethyl)-9H-carbazoles are valuable building blocks for the synthesis of a wide range of derivatives with potential applications in:
-
Medicinal Chemistry: The carbazole scaffold is a privileged structure in drug discovery. The bromine atom can be replaced with various functional groups through cross-coupling reactions to generate libraries of compounds for screening against different biological targets. The epoxide ring can be opened by various nucleophiles to introduce side chains that can enhance biological activity and improve pharmacokinetic properties.
-
Materials Science: Carbazole derivatives are widely used in the development of organic electronic materials. The introduction of bromine allows for the tuning of the electronic properties of the carbazole core and facilitates the synthesis of polymers and dendrimers for use in OLEDs, organic photovoltaics, and other electronic devices.
Conclusion
The electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole is a key transformation for the synthesis of versatile intermediates in drug discovery and materials science. By employing mild reaction conditions, primarily with N-bromosuccinimide in a polar aprotic solvent like DMF at controlled temperatures, it is possible to achieve regioselective bromination at the 3 and 6 positions of the carbazole ring while preserving the integrity of the acid-sensitive oxirane moiety. Careful monitoring and purification are essential to obtain the desired products in high purity. The resulting brominated compounds offer a gateway to a vast array of functionalized carbazole derivatives with tailored properties.
References
Characterization of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole by NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of the compound 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. Due to the limited availability of published experimental NMR data for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on the analysis of its structural fragments and comparison with related compounds. It also includes a comprehensive experimental protocol for acquiring and processing the NMR data, intended to guide researchers in the analytical characterization of this and similar molecules.
Molecular Structure and Predicted NMR Data
The structure of this compound consists of a carbazole core substituted with bromine atoms at positions 3 and 6, and an oxiran-2-ylmethyl (glycidyl) group attached to the nitrogen atom.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Data
The expected proton NMR chemical shifts are summarized in the table below. The carbazole protons are expected to show characteristic aromatic signals, while the glycidyl group will exhibit signals in the aliphatic region.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-8 | 7.30 - 7.40 | Doublet | ~8.5 |
| H-2, H-7 | 7.55 - 7.65 | Doublet of Doublets | ~8.5, ~1.8 |
| H-4, H-5 | 8.10 - 8.20 | Doublet | ~1.8 |
| N-CH₂ (a) | 4.40 - 4.50 | Doublet of Doublets | ~15.0, ~3.0 |
| N-CH₂ (b) | 4.25 - 4.35 | Doublet of Doublets | ~15.0, ~6.0 |
| O-CH (oxirane) | 3.20 - 3.30 | Multiplet | - |
| O-CH₂ (a, oxirane) | 2.80 - 2.90 | Doublet of Doublets | ~5.0, ~4.0 |
| O-CH₂ (b, oxirane) | 2.60 - 2.70 | Doublet of Doublets | ~5.0, ~2.5 |
Predicted ¹³C NMR Data
The predicted carbon NMR chemical shifts are outlined below, distinguishing between the aromatic carbons of the carbazole core and the aliphatic carbons of the glycidyl substituent.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3, C-6 | 112 - 114 |
| C-4, C-5 | 111 - 113 |
| C-1, C-8 | 123 - 125 |
| C-2, C-7 | 129 - 131 |
| C-4a, C-4b (quaternary) | 123 - 125 |
| C-8a, C-9a (quaternary) | 139 - 141 |
| N-CH₂ | 47 - 49 |
| O-CH (oxirane) | 50 - 52 |
| O-CH₂ (oxirane) | 44 - 46 |
Experimental Protocols
The following section details the recommended methodology for the NMR characterization of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the transformed spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the complete NMR characterization of the target compound.
Caption: Workflow for the synthesis, purification, and NMR characterization.
This guide provides a foundational framework for researchers working with this compound. The predicted data and detailed protocols offer a starting point for the empirical characterization and verification of the structure of this compound.
fundamental reactions of the oxirane ring in carbazole derivatives
An In-depth Technical Guide to the Fundamental Reactions of the Oxirane Ring in Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactions involving the oxirane (epoxide) ring attached to carbazole derivatives. Carbazole-containing compounds are significant in materials science and medicinal chemistry, exhibiting a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The presence of a reactive oxirane ring offers a versatile handle for synthesizing a wide array of functionalized carbazole derivatives.
This document details the primary reaction pathways, provides quantitative data from key studies, outlines experimental protocols, and presents visual diagrams to clarify complex relationships and workflows.
Core Reaction Mechanisms
The high ring strain of the three-membered epoxide ring makes it susceptible to ring-opening reactions by various reagents.[4] The fundamental reactions of oxirane-containing carbazoles can be broadly categorized into nucleophilic ring-opening (under basic or neutral conditions), acid-catalyzed ring-opening, and ring-opening polymerization.
Nucleophilic Ring-Opening (Base-Catalyzed)
In the presence of a strong nucleophile, the epoxide ring opens via a direct SN2 mechanism.[5][6] The nucleophile attacks one of the electrophilic carbons of the oxirane, leading to the cleavage of a C-O bond.
-
Regioselectivity : The nucleophilic attack predominantly occurs at the less sterically hindered carbon atom of the epoxide.[4][7] This is a key feature of the SN2 pathway.
-
Stereochemistry : The reaction proceeds with an inversion of stereochemistry at the site of attack, resulting in trans or anti products.[4]
-
Common Nucleophiles : A variety of nucleophiles can be employed, including amines, thiols, cyanides, Grignard reagents, and the carbazole anion itself.[4][8][9]
A significant application of this reaction is the synthesis of N-(β-hydroxyalkyl)carbazoles, where the nitrogen atom of a carbazole salt acts as the nucleophile to open an epoxide ring.[8][10] This method provides a direct route to pharmacologically relevant scaffolds.[10]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the reaction mechanism shifts. The epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack, even by weak nucleophiles like water or alcohols.[4][5]
-
Regioselectivity : The regiochemical outcome depends on the substitution pattern of the epoxide. The reaction exhibits significant SN1 character.[6] The nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing partial positive charge in the transition state.[4][6][11]
-
Stereochemistry : Similar to the base-catalyzed pathway, the acid-catalyzed opening also results in anti-dihydroxylation, yielding a trans product due to the backside attack of the nucleophile.[5]
This pathway is crucial in the synthesis of various natural products and complex molecules, including carbazole alkaloids like Murrayakonine D, where an acid-catalyzed epoxide ring-opening is a key step.[12]
Ring-Opening Polymerization
Carbazole derivatives containing oxirane functionalities, such as 9-(2,3-epoxypropyl)carbazole (EPK) or 3-[{(oxiran-2-yl)methoxy}methyl]-9-ethyl-9H-carbazole (OMEC), can serve as monomers for ring-opening polymerization.[13][14] This process can be initiated by either cationic or anionic species.
-
Cationic Photopolymerization : This is a widely studied method where photoinitiators (e.g., diaryliodonium or triarylsulfonium salts) generate a strong acid upon UV irradiation, which then initiates the polymerization of the oxirane monomers.[13] This technique is valuable for producing electroactive polymers used in photoreceptors and electroluminescent devices.[13]
-
Anionic Polymerization : While less common for carbazole-containing oxiranes, anionic ring-opening polymerization has also been explored, sometimes leading to polymers with low molecular weight and high polydispersity in non-controlled reactions.
Data Presentation: Regioselective Ring-Opening of Epoxides with Carbazole
The following tables summarize quantitative data from a study on the regioselective ring-opening of various epoxides using the potassium salt of carbazole as the nucleophile.[8]
Table 1: Optimization of Reaction Conditions for Cyclohexene Oxide [8]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 100 | 24 | 65 |
| 2 | CH₃CN | K₂CO₃ | 80 | 24 | 45 |
| 3 | DMSO | K₂CO₃ | 100 | 12 | 91 |
| 4 | Dioxane | K₂CO₃ | 100 | 24 | 53 |
| 5 | THF | K₂CO₃ | 65 | 24 | 35 |
| 6 | Toluene | K₂CO₃ | 110 | 24 | 0 |
| 7 | DMSO | KOH | 100 | 10 | 85 |
| 8 | DMSO | NaH | 100 | 12 | 81 |
| 9 | DMSO | K₂CO₃ | 25 | 24 | 25 |
| 10 | DMSO | K₂CO₃ | 150 | 12 | 91 |
Table 2: Synthesis of N-(β-Hydroxyalkyl)carbazoles via Epoxide Ring-Opening [8]
| Entry | Epoxide Substrate | Product | Time (h) | Yield (%) |
| 1 | Propylene oxide | N-(2-hydroxypropyl)carbazole | 12 | 85 |
| 2 | 1,2-Epoxybutane | N-(2-hydroxybutyl)carbazole | 12 | 82 |
| 3 | 1,2-Epoxyhexane | N-(2-hydroxyhexyl)carbazole | 12 | 88 |
| 4 | 1,2-Epoxyoctane | N-(2-hydroxyoctyl)carbazole | 12 | 90 |
| 5 | Styrene oxide | N-(2-hydroxy-2-phenylethyl)carbazole | 10 | 91 |
| 6 | Glycidyl methyl ether | N-(2-hydroxy-3-methoxypropyl)carbazole | 12 | 80 |
| 7 | Glycidyl phenyl ether | N-(2-hydroxy-3-phenoxypropyl)carbazole | 10 | 89 |
| 8 | Epichlorohydrin | N-(3-chloro-2-hydroxypropyl)carbazole | 12 | 75 |
Visualizations of Pathways and Processes
The following diagrams, generated using DOT language, illustrate the key reaction pathways, experimental workflows, and logical relationships discussed.
References
- 1. Review of pharmacological activity in new carbazole compounds. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
A Technical Guide to the Photophysical Properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the anticipated photophysical properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates its likely characteristics based on the well-documented behavior of the 3,6-dibromocarbazole core and similarly N-substituted derivatives. Detailed experimental protocols for characterizing such compounds are provided, alongside a discussion of the foundational principles governing their photophysical behavior.
Introduction
The 3,6-dibromocarbazole scaffold is a cornerstone in the fields of materials science and medicinal chemistry.[1] Its rigid, electron-rich heterocyclic structure imparts excellent thermal stability and hole-transporting capabilities, making it a vital component in organic electronic devices like OLEDs and organic solar cells.[1][2] The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for functionalization, while substitution at the 9-position (nitrogen atom) allows for fine-tuning of solubility and electronic properties.[1][3]
The target molecule, this compound, incorporates an epoxide functional group via an N-alkyl linkage. This reactive epoxide moiety makes it a valuable intermediate for further chemical modifications, particularly in the development of functional polymers or bioconjugates. This guide will outline its expected photophysical properties and provide the necessary protocols for their empirical validation.
Synthesis and Molecular Structure
The synthesis of the title compound begins with the electrophilic bromination of carbazole, typically using N-bromosuccinimide (NBS) in a solvent like DMF, to yield the 3,6-dibromocarbazole core.[1][4][5] This is followed by an N-alkylation step to introduce the oxiran-2-ylmethyl group.
Expected Photophysical Properties
The photophysical properties of carbazole derivatives are dominated by π-π* electronic transitions within the aromatic core.[1] The N-9 substituent, being an alkyl group, is not conjugated with the carbazole ring system and is therefore expected to have a minimal effect on the absorption and emission wavelengths. Its primary influence will be on the molecule's solubility and potential for further reactions.
The core 3,6-dibromocarbazole system typically exhibits strong absorption in the UV region. Fluorescence is expected in the violet-to-blue region of the spectrum. While precise data is unavailable for the title compound, a summary of properties for related N-alkylated and functionalized 3,6-dibromocarbazole derivatives is presented below to provide a comparative baseline.
Table 1: Photophysical Data for Related Carbazole Derivatives
| Compound/Derivative Class | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent/Medium | Reference |
| Carbazole (Parent Core) | ~293, 325, 338 | ~350, 365 | 0.42 | Cyclohexane | [6] |
| 3,6-di-tert-butyl-9H-carbazole Derivatives | ~300-350 | 400 - 600 | High | Various | [7] |
| 2,7-Carbazole-BMes2 Derivative | 340, 406 | 400, 430 | 0.49 | Hexane | [8] |
| PF8Cz Copolymer* | - | ~400 | - | Film | [9] |
Note: PF8Cz is a copolymer derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole. Data reflects the polymer's emission.
Based on this data, this compound is predicted to have absorption maxima between 300-350 nm and a primary fluorescence emission peak in the 380-450 nm range in common organic solvents.
Experimental Protocols for Photophysical Characterization
To empirically determine the photophysical properties, a series of standard spectroscopic techniques should be employed.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols: 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide energy gap. The 3,6-dibromo-9H-carbazole scaffold, in particular, serves as a versatile building block. The bromine atoms at the 3 and 6 positions offer reactive sites for further molecular engineering through various cross-coupling reactions, allowing for the fine-tuning of electronic and physical properties.
This document focuses on the specific derivative, 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole , a molecule that combines the established carbazole core with a reactive oxirane (epoxide) functional group. While direct application data for this specific compound in OLEDs is limited in published literature, its structure suggests significant potential as a precursor for advanced OLED materials, particularly for the development of cross-linkable Hole Transport Layers (HTLs). The oxirane group can undergo ring-opening reactions, enabling the formation of a robust, cross-linked network. This is highly desirable for enhancing the thermal, morphological, and solvent stability of the HTL, which in turn can improve the overall lifetime and performance of the OLED device, especially in solution-processed fabrication methods.
Rationale for Use in OLEDs
The primary proposed application for this compound is as a key intermediate in the synthesis of cross-linkable hole-transporting materials.
Key Attributes:
-
Carbazole Core: Provides excellent hole-transporting capabilities and thermal stability.
-
Dibromo Functionality: Allows for the attachment of various aromatic or charge-transporting moieties via well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This enables the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match other layers in the OLED stack, facilitating efficient charge injection and transport.
-
Oxirane Group: Introduces a reactive site for polymerization or cross-linking. A cross-linked HTL can offer several advantages:
-
Enhanced Morphological Stability: Prevents crystallization and phase separation of the thin film during device operation, leading to longer lifetimes.
-
Solvent Resistance: Once cross-linked, the HTL becomes insoluble, which is crucial for the fabrication of multilayer OLEDs via solution-based techniques (e.g., spin-coating, inkjet printing) as it prevents the dissolution of the HTL during the deposition of subsequent layers.
-
Improved Device Performance: A stable and uniform HTL can lead to more efficient charge injection and a reduction in leakage currents.
-
Proposed Synthetic and Application Workflow
The general strategy involves a two-stage process: first, functionalization of the 3,6-dibromo positions to create a hole-transporting molecule, and second, cross-linking of the oxirane group to form a stable HTL.
Application Notes and Protocols for the Synthesis of Hole Transport Materials from 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel hole transport materials (HTMs) utilizing 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole as a versatile starting material. The synthetic strategy hinges on a two-pronged approach: first, the ring-opening of the reactive oxirane (epoxide) moiety to introduce a functionalized side chain, and second, the subsequent derivatization of the 3 and 6 positions of the carbazole core via palladium-catalyzed cross-coupling reactions. This methodology allows for the creation of a diverse library of HTMs with tunable electronic and physical properties.
Rationale for Synthesis
The carbazole core is a well-established building block for HTMs due to its excellent hole mobility, high thermal stability, and facile functionalization.[1] The presence of bromine atoms at the 3 and 6 positions provides reactive handles for introducing various aryl or amino groups through well-established cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[2][3] The N-linked oxirane ring offers a unique opportunity to introduce a flexible, functionalized side-chain via nucleophilic ring-opening reactions. This side chain can be used to modulate solubility, influence molecular packing, and potentially interact with other layers in an optoelectronic device.
Proposed Synthetic Pathways
Two primary synthetic pathways are proposed, diverging at the initial ring-opening step of the epoxide.
Pathway A: Reaction with Arylamines
This pathway involves the reaction of the oxirane ring with an arylamine, a common moiety in many high-performance HTMs. The resulting amino alcohol can then be further functionalized at the carbazole core.
Pathway B: Reaction with Phenols
Alternatively, the epoxide can be opened with a phenolic compound. This introduces an ether linkage in the side chain, which can influence the material's polarity and morphology. Subsequent cross-coupling reactions at the 3 and 6 positions can then be performed.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 via Epoxide Ring-Opening with an Arylamine
This protocol describes the synthesis of a key intermediate by reacting this compound with a representative arylamine, such as diphenylamine.
Materials:
-
This compound
-
Diphenylamine
-
Lithium triflate (LiOTf) or other suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and diphenylamine (1.2 eq.) in the anhydrous solvent.
-
Add a catalytic amount of lithium triflate (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1 (1-(diphenylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol).
Protocol 2: Synthesis of a Final Hole Transport Material via Suzuki-Miyaura Coupling
This protocol details the subsequent functionalization of the 3 and 6 positions of Intermediate 1 with an arylboronic acid.
Materials:
-
Intermediate 1 (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (4.0 eq.)
-
Solvent mixture (e.g., toluene/ethanol/water or dioxane/water)
-
Standard laboratory glassware for reflux and workup
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask, combine Intermediate 1 (1.0 eq.), the arylboronic acid (2.5 eq.), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the final hole transport material.
Data Presentation
As the synthesis from this compound is a novel proposed route, direct performance data is not yet available in the literature. The following tables present representative data for carbazole-based HTMs with structural similarities to the proposed products, which can serve as a benchmark for expected performance.
Table 1: Performance of Representative Carbazole-Based Hole Transport Materials in Perovskite Solar Cells.
| HTM Designation | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| V1209 | 17.31 | - | - | 4.93 | [4] |
| V1221 | 17.81 | 1.03 | 23.6 | 0.73 | [4] |
| V1225 | 17.81 | 1.03 | 23.6 | 0.73 | [4] |
| SGT-405 | 14.79 | - | - | - | [4] |
| spiro-OMeTAD | 19.34 | - | - | 5.00 | [4] |
Note: '-' indicates data not available in the cited source. The performance of newly synthesized materials should be evaluated in comparison to the well-established spiro-OMeTAD.
Mandatory Visualizations
Caption: Synthetic pathway for HTMs via epoxide opening with an arylamine.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and polymerization of the monomer 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. The resulting polymer, poly(this compound), possesses a unique combination of properties derived from its carbazole backbone, reactive bromine sites, and polyether chain, making it a material of interest for advanced applications.
Application Notes
The monomer this compound is a specialized organic compound designed for polymerization. Its structure is comprised of three key functional components:
-
Carbazole Core: The rigid, electron-rich carbazole moiety is well-known for its excellent hole-transporting properties, high thermal stability, and photoluminescent behavior.[1][2] These characteristics make carbazole-based polymers highly suitable for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), photovoltaics, and sensors.[1][2][3]
-
Bromine Substituents: The bromine atoms at the 3 and 6 positions of the carbazole ring serve as versatile synthetic handles.[3] They can be used for post-polymerization modification via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the fine-tuning of the polymer's electronic properties, solubility, and functionality. This adaptability is crucial for creating bespoke materials for targeted applications.
-
Oxirane (Epoxy) Group: The terminal oxirane ring is the primary site for polymerization. It readily undergoes cationic ring-opening polymerization (CROP) to form a polyether backbone.[4] Polymers derived from CROP, such as poly(2-oxazoline)s, have been explored for various biomedical applications due to their potential biocompatibility and low cytotoxicity.[5]
The resulting polymer combines the electronic properties of polycarbazoles with the flexibility and potential biocompatibility of a polyether chain. While direct applications in drug development are still exploratory, this polymer could serve as a backbone for drug-conjugates, a component in biocompatible electronic devices, or a matrix for controlled release systems.
Monomer Characteristics
A summary of the key properties of the monomer is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 85446-05-5 | [6] |
| Molecular Formula | C₁₅H₁₁Br₂NO | [6][7] |
| Molecular Weight | 381.07 g/mol | [6][7] |
| Purity | Typically ≥95% | [6] |
| Appearance | Solid (form may vary) | |
| Storage | Store at room temperature | [6] |
Experimental Protocols
3.1 Protocol for Monomer Synthesis
The synthesis of this compound is typically achieved in a two-step process starting from carbazole.
Step 1: Synthesis of 3,6-dibromo-9H-carbazole This protocol is adapted from established bromination procedures for carbazole.[1]
-
Materials:
-
Carbazole (1 equivalent)
-
N-Bromosuccinimide (NBS) (2.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
-
Procedure:
-
Dissolve carbazole in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Separately, dissolve NBS in DMF.
-
Add the NBS solution dropwise to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitate the product by adding a sufficient volume of deionized water to the reaction mixture.
-
Filter the precipitate, wash with water, and dry in air.
-
The crude product can be further purified by flash chromatography.
-
Step 2: N-Alkylation with Epichlorohydrin This protocol for attaching the oxirane-containing side chain is analogous to methods for N-alkylation of carbazole derivatives.[8][9]
-
Materials:
-
3,6-dibromo-9H-carbazole (1 equivalent)
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH) (e.g., 2.5 equivalents for KOH)
-
Epichlorohydrin (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate and Hexane for crystallization
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,6-dibromo-9H-carbazole in DMF.
-
Add KOH to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture to 4 °C and add epichlorohydrin dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add water to the mixture to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the final product, this compound, by crystallization from a solvent mixture such as ethyl acetate/hexane.
-
3.2 Protocol for Cationic Ring-Opening Polymerization (CROP)
This protocol is based on the kinetic study of the polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole with Lewis acids.[4]
-
Materials:
-
This compound (monomer)
-
Lewis Acid Initiator: Stannic chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Methanol (for precipitation)
-
Inert gas (Argon or Nitrogen)
-
-
Equipment:
-
Schlenk flask or similar glassware for reactions under inert atmosphere
-
Magnetic stirrer and hotplate
-
Syringes for transfer of anhydrous reagents
-
-
Procedure:
-
Thoroughly dry all glassware in an oven before use.
-
In a Schlenk flask under an inert atmosphere, dissolve a measured amount of the monomer in the anhydrous solvent.
-
Using a syringe, carefully add the required amount of the Lewis acid initiator to the stirred monomer solution. The reaction is often exothermic.
-
Maintain the reaction at the desired temperature and allow it to proceed for the specified time. The progress can be monitored by techniques like microcalorimetry if available.[4]
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it with fresh methanol to remove unreacted monomer and initiator residues, and dry it under vacuum.
-
Polymerization Mechanism and Kinetics
The polymerization proceeds via a cationic ring-opening mechanism (CROP). The reaction kinetics have been observed to be complex.[4] Initially, the polymerization follows a typical active chain end mechanism , where the growing polymer chain has a reactive cationic center. However, at a sufficiently high degree of monomer conversion, a transition to an activated monomer mechanism may occur.[4] In this latter mechanism, the monomer is activated by the initiator, and this activated monomer then reacts with the neutral polymer chain end. This change in mechanism can lead to a spontaneous increase in the reaction rate after an initial decrease.[4]
| Initiator System | Solvent | Key Kinetic Observation | Reference |
| Stannic Chloride (SnCl₄) | Dichloromethane | Complex polymerization kinetics observed. | [4] |
| Boron Trifluoride Etherate | Dichloromethane | A spontaneous increase in reaction rate was recorded after an initial decrease, suggesting a change in polymerization mechanism. | [4] |
Visualizations
Caption: Experimental workflow for synthesis and polymerization.
Caption: Proposed transition of polymerization mechanism.[4]
Caption: Structure-property relationships of the monomer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Polymerization of 3,6-Dibromo-9-(2,3-Epoxypropyl)Carbazole with Lewis Acids | Semantic Scholar [semanticscholar.org]
- 5. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]
- 7. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 3,6-disubstituted carbazole scaffold is a privileged structure in medicinal chemistry and materials science.[1] The rigid, electron-rich carbazole core imparts desirable photophysical and electronic properties, making its derivatives valuable in the development of organic light-emitting diodes (OLEDs) and as hole-transporting materials.[1] In the realm of drug discovery, the carbazole nucleus is a key component in a variety of biologically active compounds, with derivatives showing potential as anticancer and antimicrobial agents.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of the 3,6-dibromocarbazole core, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1] This enables extensive structure-activity relationship (SAR) studies, crucial for the optimization of therapeutic agents.[1]
The presence of an oxiran-2-ylmethyl (glycidyl) group at the 9-position of the carbazole introduces a valuable reactive handle. The epoxide ring can undergo nucleophilic ring-opening reactions, providing a straightforward method for post-coupling modification. This allows for the conjugation of the carbazole scaffold to biomolecules, polymers, or other functional moieties, expanding its utility in the development of targeted therapies, functional materials, and bioconjugates. For instance, the epoxide can be opened by amines, thiols, or alcohols to introduce new functionalities.
The products of Suzuki coupling on 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, the 3,6-diaryl-9-(oxiran-2-ylmethyl)-9H-carbazoles, are therefore highly promising molecules. In drug development, they can be explored as intermediates for novel anticancer agents, where the aryl substituents modulate the biological activity and the epoxide allows for the attachment of targeting ligands or solubilizing groups. In materials science, these compounds can serve as monomers for advanced polymers or as components in supramolecular assemblies, with the epoxide providing a site for cross-linking or surface attachment.
Experimental Protocols
The following protocols for Suzuki-Miyaura cross-coupling reactions of this compound are based on established procedures for 3,6-dibromocarbazole.[1] Optimization of the reaction conditions, particularly the base and temperature, may be necessary to ensure the stability of the oxirane ring. It is recommended to monitor the reaction closely for any signs of epoxide degradation.
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the palladium catalyst.
-
Degassed Solvents: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can deactivate the catalyst.
-
Reagent Purity: The purity of all reagents, especially the boronic acids and the palladium catalyst, is crucial for the success of the reaction.
Protocol 1: Di-substitution of this compound
This protocol aims for the substitution of both bromine atoms on the carbazole core.
Reaction Scheme:
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (2.2 - 2.5 eq.)
-
Palladium catalyst (see Table 1)
-
Ligand (see Table 1)
-
Base (see Table 1)
-
Degassed solvent (see Table 2)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3,6-diaryl-9-(oxiran-2-ylmethyl)-9H-carbazole.
Protocol 2: Mono-substitution of this compound
This protocol aims for the selective substitution of one bromine atom. Careful control of stoichiometry and reaction time is critical.
Procedure:
-
Follow the general procedure for di-substitution with the following modifications:
-
Use a near-stoichiometric amount of the arylboronic acid (1.0 - 1.1 eq.).
-
Employ a milder base and lower reaction temperature to favor mono-substitution (see Tables 1 and 2).
-
Monitor the reaction closely by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant di-substituted product is formed.
-
Data Presentation
Table 1: Typical Catalyst Systems and Bases for Suzuki Coupling of 3,6-Dibromocarbazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Notes |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.0-4.0) | A common and reliable catalyst. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3.0-4.0) | Highly active catalyst system for challenging couplings. |
| Pd(OAc)₂ (2-4) | P(Cy)₃ (4-8) | K₃PO₄ (3.0) | Effective for a wide range of substrates. |
| PdCl₂(dppf) (2-5) | - | Cs₂CO₃ (2.0-3.0) | Often used in dioxane/water solvent systems. |
Note: For the oxirane-containing substrate, starting with milder bases like K₂CO₃ or K₃PO₄ is recommended to minimize the risk of epoxide ring opening.
Table 2: Common Solvent Systems and Temperatures
| Solvent System (v/v) | Temperature (°C) | Typical Reaction Time (h) |
| Toluene/Ethanol/Water (4:1:1) | 80-100 | 12-24 |
| 1,4-Dioxane/Water (4:1) | 80-100 | 4-12 |
| Toluene/Water (4:1) | 90-110 | 12-24 |
| Tetrahydrofuran (THF)/Water (3:1) | 60-70 | 12-24 |
Note: Lower reaction temperatures may be beneficial for preserving the oxirane ring.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for Suzuki coupling of this compound.
References
Application Notes and Protocols for Ring-Opening Polymerization of 9-(Oxiran-2-ylmethyl)carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and ring-opening polymerization of 9-(oxiran-2-ylmethyl)carbazole derivatives. Detailed protocols for monomer synthesis, and both uncontrolled and controlled polymerization methods are presented, along with a summary of the properties and applications of the resulting polymers. This information is intended to guide researchers in the development of novel carbazole-containing polymers for various applications, including organic electronics and potentially in drug delivery systems.
Introduction to Poly(9-(oxiran-2-ylmethyl)carbazole)
Poly(9-(oxiran-2-ylmethyl)carbazole) (PEPK) and its derivatives are a class of polymers that feature a carbazole moiety attached to a polyether backbone. The carbazole group is well-known for its excellent hole-transporting properties, high thermal stability, and strong absorption in the UV spectral region.[1] These characteristics make carbazole-containing polymers highly attractive for a range of applications in optoelectronics, including as photoconductors in electrophotography, and as materials for organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices.[1][2]
The ring-opening polymerization (ROP) of the oxirane (epoxide) ring in 9-(oxiran-2-ylmethyl)carbazole monomers provides a versatile route to these polymers. Both cationic and anionic polymerization methods can be employed, with the choice of method significantly impacting the polymer's molecular weight and polydispersity. Early studies on the ROP of carbazole-containing oxiranes often resulted in polymers with low molecular weights and high polydispersity, limiting their performance in advanced applications.[3] However, recent advancements in controlled polymerization techniques have enabled the synthesis of well-defined PEPK with predictable molecular weights and narrow molecular weight distributions, opening up new possibilities for their use.
Data Presentation
The following tables summarize the quantitative data obtained from the ring-opening polymerization of 9-(oxiran-2-ylmethyl)carbazole and its analogous thiirane derivative under different conditions. The data highlights the significant improvement in control over the polymer architecture achieved with modern catalytic systems.
Table 1: Uncontrolled Ring-Opening Polymerization of Carbazole-Containing Monomers
| Monomer | Polymerization Type | Initiator/Catalyst | Solvent | Mn ( g/mol ) | Đ (PDI) | Reference |
| (9-carbazolylmethyl)thiirane | Cationic Photopolymerization | - | - | 3100 | 8.8 | [3] |
| (9-carbazolylmethyl)thiirane | Cationic | BF₃OEt₂ | - | 2860 | 4.5 | [3] |
| (9-carbazolylmethyl)thiirane | Anionic | BuLi | - | 5800 | 4.4 | [3] |
Table 2: Controlled Anionic Ring-Opening Polymerization of (9-carbazolylmethyl)thiirane
| Initiator | [M]₀/[I]₀ | Conversion (%) | Mn,theor ( g/mol ) | Mn,SEC ( g/mol ) | Đ (PDI) | Reference |
| Hexanethiol | 20 | 98 | 4600 | 4000 | 1.19 | [3] |
| Hexanethiol | 40 | 99 | 8900 | 7600 | 1.16 | [3] |
| PETMP | 20 | 99 | 4900 | 4100 | 1.25 | [3] |
| PETMP | 40 | 98 | 9300 | 7900 | 1.21 | [3] |
| PETMP | 60 | 99 | 13800 | 11500 | 1.20 | [3] |
Note: Data for the thiirane analog is presented as a close model for the controlled polymerization of the oxirane derivative.
Experimental Protocols
Protocol 1: Synthesis of 9-(oxiran-2-ylmethyl)carbazole Monomer
This protocol describes the synthesis of 9-(2,3-epoxypropyl)carbazole (also known as 9-(oxiran-2-ylmethyl)carbazole) via the reaction of carbazole with epichlorohydrin.[4]
Materials:
-
Carbazole
-
Potassium hydroxide (KOH)
-
N,N-dimethylformamide (DMF)
-
Epichlorohydrin
-
Deionized water
-
Round bottom flask (500 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 500 mL round bottom flask, dissolve KOH (75.0 mmol, 4.21 g) in 200 mL of DMF.
-
Add carbazole (30 mmol, 5.02 g) to the solution and stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to 4 °C using an ice bath.
-
Add epichlorohydrin (60.0 mmol, 4.70 mL) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to 20 °C and continue stirring overnight.
-
After the reaction is complete, add 150 mL of water to the mixture to precipitate the product.
-
Collect the white solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2: Uncontrolled Cationic Ring-Opening Polymerization
This protocol is a general procedure for the uncontrolled cationic polymerization of 9-(oxiran-2-ylmethyl)carbazole using a Lewis acid initiator.
Materials:
-
9-(oxiran-2-ylmethyl)carbazole monomer
-
Boron trifluoride diethyl etherate (BF₃OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Methanol
Procedure:
-
Dry all glassware thoroughly and assemble under an inert atmosphere.
-
Dissolve a known amount of 9-(oxiran-2-ylmethyl)carbazole in anhydrous DCM in the Schlenk flask.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of BF₃OEt₂ to the stirred solution.
-
Allow the polymerization to proceed at 0 °C for a specified time (e.g., 24 hours).
-
Quench the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Protocol 3: Controlled Anionic Ring-Opening Polymerization (Adapted from Thiirane Analog)
This protocol is adapted from the controlled anionic ROP of the analogous thiirane monomer and is expected to yield polymers with controlled molecular weight and low polydispersity.[3]
Materials:
-
9-(oxiran-2-ylmethyl)carbazole monomer
-
Hexanethiol or Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) as initiator
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Methanol
Procedure:
-
Thoroughly dry all glassware and assemble under an inert atmosphere.
-
In a Schlenk flask, dissolve the desired amount of 9-(oxiran-2-ylmethyl)carbazole monomer in anhydrous THF.
-
In a separate flask, prepare a stock solution of the initiator (Hexanethiol or PETMP) and the catalyst (TBD) in anhydrous THF.
-
Add the required amount of the initiator/catalyst solution to the monomer solution under vigorous stirring at 20 °C. The recommended ratio of [TBD]/[Initiator] is typically around 4.
-
Monitor the polymerization progress by taking aliquots and analyzing them by SEC (GPC) and ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of an acid (e.g., benzoic acid) or by precipitating the polymer in methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at room temperature.
Visualizations
Experimental Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of 9-(oxiran-2-ylmethyl)carbazole.
Logical Relationship of Polymerization Methods
Caption: Comparison of outcomes from different ROP methods.
Applications
Polymers derived from the ring-opening polymerization of 9-(oxiran-2-ylmethyl)carbazole derivatives have significant potential in several high-technology areas, primarily leveraging the exceptional electronic and optical properties of the carbazole moiety.
-
Organic Photoconductors: PEPK is a highly effective organic photoconductor.[2] Its hole drift mobility can be superior to that of the widely used poly(N-vinylcarbazole) (PVK).[4] This makes it a prime candidate for applications in electrophotography, such as in photocopiers, laser printers, and for the production of microfilms and colored slides.[2]
-
Photothermoplastic Recording: Thin films of PEPK, sensitized with suitable electron acceptors, have been successfully used in photothermoplastic storage media for real-time hologram recording.[3]
-
Organic Light-Emitting Diodes (OLEDs): The hole-transporting nature of the carbazole unit makes these polymers suitable for use as hole-transporting layers (HTLs) in OLED devices. By facilitating the injection and transport of holes from the anode to the emissive layer, they can improve device efficiency and stability.
-
Photovoltaic Devices: In organic solar cells, carbazole-based polymers can function as the electron-donor material in the active layer, often in combination with a fullerene-based acceptor.
-
Drug Delivery (Potential Application): While less explored, the polyether backbone of PEPK offers hydrophilicity and biocompatibility, which could be exploited in drug delivery systems. The carbazole moiety could be used for drug conjugation or as a fluorescent probe for imaging and tracking. Further functionalization of the polymer backbone or the carbazole unit could introduce stimuli-responsive properties for controlled drug release.
Conclusion
The ring-opening polymerization of 9-(oxiran-2-ylmethyl)carbazole derivatives provides a powerful platform for the development of advanced functional polymers. The ability to control the polymerization process is crucial for achieving well-defined polymer architectures with tailored properties. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis and application of these promising materials in organic electronics, and to investigate their potential in emerging fields such as drug development. The versatility of the carbazole moiety and the polyether backbone suggests that a wide range of novel materials with unique properties are yet to be discovered.
References
- 1. Polymerization of 9-(2,3-epoxypropyl)carbazole with complexes of potassium compounds and 18-crown-6 | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a functionalized carbazole derivative with significant potential for application in organic electronics, particularly in the field of organic photovoltaics (OPVs). Carbazole-based materials are well-regarded for their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1] The distinguishing features of this molecule are the bromine atoms at the 3 and 6 positions of the carbazole core and the reactive oxirane (epoxy) group attached to the nitrogen atom.
The bromine substituents serve as versatile handles for further chemical modifications, such as Suzuki or Stille coupling reactions, enabling the synthesis of advanced polymers and dendrimers. The oxirane group is of particular interest as it allows for thermal or UV-induced cross-linking. This cross-linking can render the material insoluble, which is a highly desirable characteristic for a hole transport layer (HTL) in solution-processed multilayer OPV devices. An insoluble HTL prevents its dissolution or damage during the deposition of subsequent layers from orthogonal solvents, thus enhancing device stability and performance.
These application notes provide a comprehensive overview of the potential uses of this compound as a cross-linkable hole-transporting material in organic solar cells, complete with detailed experimental protocols and performance expectations based on analogous carbazole systems.
Rationale for Use in Organic Photovoltaics
The primary role of this compound in an OPV device is as a hole transport layer. An ideal HTL should possess the following properties:
-
High Hole Mobility: To facilitate the efficient transport of holes from the photoactive layer to the anode.
-
Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the HOMO level of the donor material in the active layer to ensure efficient hole extraction and to minimize energy barriers.
-
Good Film-Forming Properties: The ability to form smooth, uniform, and pinhole-free thin films is crucial for preventing short circuits and ensuring reliable device performance.
-
Solvent Resistance after Deposition: For multilayer devices fabricated via solution processing, the HTL must be resistant to the solvents used for depositing the overlying active layer. The cross-linkable nature of the oxirane group addresses this challenge directly.
-
High Thermal Stability: To ensure long-term device stability and operational lifetime.
The carbazole core provides the necessary electronic properties for hole transport, while the oxirane group enables the formation of a robust, cross-linked network, thereby enhancing the physical and chemical stability of the HTL.
Key Applications and Experimental Protocols
The primary application of this compound is as a cross-linkable hole transport layer in inverted organic photovoltaic devices.
Synthesis of this compound
A general synthetic route involves the N-alkylation of 3,6-dibromo-9H-carbazole with an appropriate oxirane-containing electrophile, such as epichlorohydrin or glycidyl tosylate, in the presence of a base.
Materials:
-
3,6-dibromo-9H-carbazole
-
Epichlorohydrin (or glycidyl tosylate)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask, dissolve 3,6-dibromo-9H-carbazole and a slight excess of potassium carbonate in DMF.
-
Add epichlorohydrin dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Fabrication of an Inverted Organic Solar Cell
This protocol describes the fabrication of an inverted OPV device using a cross-linked HTL derived from this compound.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound
-
A suitable thermal acid generator (TAG) or photoacid generator (PAG) for initiating cross-linking (optional, as thermal self-polymerization may be possible)
-
Chlorobenzene or other suitable organic solvent
-
Photoactive layer materials (e.g., a polymer donor like PTB7-Th and a fullerene acceptor like PC₇₁BM)
-
Electron transport layer material (e.g., ZnO nanoparticles or a solution-processable ETL)
-
Metal for cathode (e.g., Aluminum)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator
-
UV curing system (if using a PAG)
-
Inert atmosphere glovebox
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer Deposition and Cross-linking:
-
Prepare a solution of this compound (e.g., 5-10 mg/mL) in chlorobenzene. If required, add a small amount of a TAG or PAG.
-
Spin-coat the HTL solution onto the cleaned ITO substrate at a suitable spin speed (e.g., 3000-5000 rpm) to achieve a desired thickness (typically 20-40 nm).
-
Cross-linking:
-
Thermal Cross-linking: Transfer the substrate to a hotplate in an inert atmosphere and anneal at a temperature sufficient to induce cross-linking (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time must be determined experimentally.
-
UV Cross-linking (if using a PAG): Expose the film to UV radiation of a specific wavelength and intensity for a defined period to initiate cross-linking.
-
-
After cross-linking, the film should be insoluble in the solvent used for the active layer. Perform a solvent wash test (e.g., with chlorobenzene) to confirm insolubility.
-
-
Active Layer Deposition:
-
Prepare a solution of the photoactive blend (e.g., PTB7-Th:PC₇₁BM in a 1:1.5 weight ratio in chlorobenzene with a small amount of an additive like 1,8-diiodooctane).
-
Spin-coat the active layer solution on top of the cross-linked HTL in an inert atmosphere. The thickness is typically 80-120 nm.
-
Anneal the film as required for optimal morphology.
-
-
Electron Transport Layer Deposition:
-
Deposit the electron transport layer (e.g., a ZnO nanoparticle solution) on top of the active layer via spin-coating.
-
-
Cathode Deposition:
-
Transfer the device to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the device area.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from atmospheric degradation.
-
Data Presentation
While no specific performance data for this compound in OPVs is currently published, the expected performance can be benchmarked against other cross-linkable carbazole-based HTLs.
Table 1: Expected Photovoltaic Performance Parameters
| Parameter | Symbol | Expected Range |
| Power Conversion Efficiency | PCE (%) | 5 - 10% (depending on the active layer) |
| Open-Circuit Voltage | Voc (V) | 0.7 - 0.9 V |
| Short-Circuit Current Density | Jsc (mA/cm²) | 10 - 18 mA/cm² |
| Fill Factor | FF (%) | 60 - 75% |
Note: These are projected values and would need to be confirmed through experimental validation.
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Workflow for OPV Fabrication
Caption: Workflow for fabricating an inverted organic solar cell.
Logical Relationship of Cross-linking
Caption: Benefits of a cross-linkable hole transport layer.
Conclusion
This compound is a promising material for advancing the field of organic photovoltaics. Its carbazole core provides the necessary electronic properties for efficient hole transport, while the oxirane functionality allows for the formation of a robust, solvent-resistant hole transport layer. This cross-linking capability is particularly advantageous for the fabrication of high-performance, stable, and reliable multilayer organic solar cells via solution-based methods. The provided protocols offer a foundational framework for researchers to explore the potential of this and similar cross-linkable carbazole derivatives in next-generation organic electronic devices. Further research and optimization are necessary to fully realize the potential of this material and to establish its performance benchmarks in state-of-the-art organic photovoltaic systems.
References
Application Notes and Protocols: Synthesis of Crosslinkable Hole Transport Layers Using 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a prominent class of organic materials extensively utilized in the development of high-performance organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] Their inherent properties, including excellent hole mobility, high thermal stability, and tunable electronic characteristics, make them ideal candidates for hole transport layers (HTLs).[2] The introduction of crosslinkable functionalities to the carbazole core allows for the formation of robust and solvent-resistant HTL films, which is crucial for the fabrication of solution-processed multilayer devices.[3]
This document provides detailed application notes and experimental protocols for the synthesis of a crosslinkable hole transport material, 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, and its subsequent application in the formation of a crosslinked hole transport layer. The oxirane (epoxide) group serves as the thermally crosslinkable moiety, forming a stable, three-dimensional network upon heating.
Synthesis of this compound
The synthesis of the target monomer is a two-step process, starting with the bromination of 9H-carbazole, followed by N-alkylation with epichlorohydrin.
Step 1: Synthesis of 3,6-dibromo-9H-carbazole
A common method for the dibromination of carbazole involves the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1]
Experimental Protocol:
-
Dissolve 9H-carbazole (1 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitate the product by pouring the reaction mixture into water.
-
Filter the white precipitate, wash thoroughly with water, and dry under vacuum to yield 3,6-dibromo-9H-carbazole.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol.
Diagram of Synthesis Workflow for 3,6-dibromo-9H-carbazole:
Step 2: N-Alkylation to yield this compound
The second step involves the N-alkylation of 3,6-dibromo-9H-carbazole with epichlorohydrin in the presence of a base. A variety of bases and solvents can be employed for this reaction.[4] A common procedure utilizes a strong base like sodium hydride in an aprotic polar solvent.
Experimental Protocol:
-
To a solution of 3,6-dibromo-9H-carbazole (1 equivalent) in anhydrous DMF, add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Diagram of N-Alkylation Workflow:
Formation of the Crosslinked Hole Transport Layer
The synthesized monomer, this compound, can be solution-processed and then thermally crosslinked to form a stable and insoluble hole transport layer.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene, toluene) at a desired concentration (e.g., 10 mg/mL).
-
Film Deposition: Deposit the solution onto a substrate (e.g., ITO-coated glass for OLEDs or perovskite layer for solar cells) via spin-coating. The spin-coating speed and time should be optimized to achieve the desired film thickness.
-
Thermal Crosslinking: Transfer the substrate with the wet film to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox). Heat the substrate at a temperature between 150 °C and 200 °C for a specified duration (e.g., 30-60 minutes) to induce the thermal crosslinking of the epoxide groups.
-
Annealing and Cooling: After the crosslinking is complete, allow the film to cool down slowly to room temperature.
Diagram of HTL Formation Workflow:
Data Presentation
Table 1: Properties of Analogous Crosslinkable Carbazole-Based HTLs
| Material ID | Crosslinking Group | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Reference |
| V1205 | Vinyl | -5.35 | - | [3] |
| VB-FNPD | Vinylbenzyl | -5.42 | 1.2 x 10⁻⁴ | [5] |
Note: Data for specific properties of the target molecule is not available and the values presented are for analogous compounds.
Table 2: Device Performance of Perovskite Solar Cells with Analogous Crosslinkable Carbazole-Based HTLs
| HTL Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| V1205 | Inverted PSC | 1.08 | 21.8 | 71.6 | 16.9 | [3] |
Note: This data is provided for comparative purposes to illustrate the potential performance of crosslinkable carbazole-based HTLs.
Conclusion
The synthesis of this compound provides a versatile monomer for the creation of crosslinkable hole transport layers. The thermal crosslinking of the epoxide functionality results in a robust and solvent-resistant film, which is highly advantageous for the fabrication of solution-processed multilayer optoelectronic devices. While specific performance data for this particular HTL is yet to be reported, the properties of analogous crosslinkable carbazole-based materials suggest its potential for application in high-efficiency OLEDs and perovskite solar cells. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and investigate this promising material.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymer Grafting onto 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for grafting polymers onto the functional carbazole derivative, 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. This compound serves as a versatile platform for creating novel polymer-carbazole conjugates with potential applications in targeted drug delivery, bio-imaging, and organic electronics. The protocols described herein focus on three major controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Ring-Opening Polymerization (ROP).
Overview of Grafting Methodologies
Polymer grafting from this compound can be primarily achieved through a "grafting from" approach. This involves the initial attachment of a polymerization initiator or chain transfer agent to the carbazole molecule, followed by the in-situ growth of polymer chains. The oxirane (epoxide) ring on the N-alkyl substituent is a key functional group that can be exploited for this purpose.
Three primary strategies are presented:
-
Strategy A: ATRP Initiation via Epoxide Ring-Opening. An ATRP initiator with a carboxylic acid functionality is reacted with the oxirane ring of the carbazole derivative. This covalently links the initiator to the carbazole, creating a macroinitiator for subsequent ATRP of various monomers.
-
Strategy B: RAFT Polymerization via Functional RAFT Agent. Similar to the ATRP approach, a carboxylic acid-functionalized RAFT agent is attached to the carbazole via the oxirane ring. This allows for the controlled growth of polymers using RAFT polymerization.
-
Strategy C: Direct Ring-Opening Polymerization (ROP). The oxirane ring itself can act as a monomer for ROP, allowing for the direct growth of polyether chains from the carbazole core.
Experimental Protocols
Materials and General Methods
| Material/Equipment | Specifications |
| This compound | Purity >95% |
| 2-Bromoisobutyric acid | ATRP initiator precursor |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | RAFT agent |
| Monomers (e.g., N-isopropylacrylamide, methyl methacrylate) | Inhibitor removed |
| Solvents (e.g., DMF, Toluene, Dioxane) | Anhydrous |
| Catalysts (e.g., CuBr, PMDETA) | High purity |
| General lab equipment | Schlenk line, magnetic stirrers, etc. |
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR for structural confirmation.
-
FT-IR Spectroscopy: To confirm functional group transformations.
-
Gel Permeation Chromatography (GPC): To determine polymer molecular weight (Mn, Mw) and polydispersity index (PDI).
-
X-ray Photoelectron Spectroscopy (XPS): For surface analysis of grafted materials.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology of polymer brushes.
Protocol A: "Grafting From" via Atom Transfer Radical Polymerization (ATRP)
This protocol details the synthesis of a carbazole-functionalized ATRP initiator and the subsequent polymer grafting.
Part 1: Synthesis of Carbazole-Functionalized ATRP Initiator
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and 2-bromoisobutyric acid (1.2 eq) in anhydrous toluene.
-
Reaction Conditions: Add a catalytic amount of a suitable base, such as triethylamine (0.1 eq), to facilitate the ring-opening reaction.
-
Heating and Monitoring: Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any salts. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the carbazole-ATRP initiator.
Part 2: Surface-Initiated ATRP of a Representative Monomer (e.g., N-isopropylacrylamide)
-
Reaction Setup: In a Schlenk flask, add the carbazole-ATRP initiator (1.0 eq), the monomer (e.g., N-isopropylacrylamide, 100 eq), and the ligand (e.g., PMDETA, 1.0 eq) to a suitable solvent (e.g., a mixture of water and methanol).
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: While under a positive pressure of inert gas, add the catalyst (CuBr, 1.0 eq).
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60°C). Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether). Filter and dry the polymer under vacuum.
Protocol B: "Grafting From" via Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
This protocol describes the attachment of a RAFT agent to the carbazole core and subsequent polymerization. Novel RAFT agents with epoxy-functional groups have been synthesized for such purposes.[1]
Part 1: Synthesis of Carbazole-Functionalized RAFT Agent
-
Reaction Setup: In a dried round-bottom flask, dissolve this compound (1.0 eq) and a carboxylic acid-functionalized RAFT agent, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (1.1 eq), in anhydrous DMF.
-
Reaction Conditions: Add a catalyst, such as triphenylphosphine (0.2 eq), to promote the esterification via epoxide ring-opening.
-
Heating and Monitoring: Heat the reaction mixture to 90°C for 48 hours under an inert atmosphere. Monitor the formation of the product by TLC.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the carbazole-RAFT agent.
Part 2: RAFT Polymerization of a Representative Monomer (e.g., Methyl Methacrylate)
-
Reaction Setup: In a Schlenk tube, combine the carbazole-RAFT agent (1.0 eq), the monomer (e.g., methyl methacrylate, 200 eq), and a radical initiator (e.g., AIBN, 0.2 eq) in a suitable solvent (e.g., dioxane).
-
Deoxygenation: Perform three freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Place the Schlenk tube in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 70°C for AIBN). Stir for the desired time.
-
Purification: After the polymerization, cool the reaction mixture. Precipitate the polymer in a non-solvent (e.g., methanol). Redissolve the polymer in a small amount of THF and re-precipitate to ensure the removal of unreacted monomer and initiator fragments. Dry the final polymer product under vacuum. The polymerization of NVC is best controlled with trithiocarbonate RAFT agents, which provide both good molecular weight control and very narrow dispersities (Đ < 1.1).[2]
Protocol C: "Grafting From" via Ring-Opening Polymerization (ROP)
This protocol utilizes the oxirane ring directly as a monomer for polymerization.
-
Initiator Preparation: Prepare a suitable initiator for anionic ring-opening polymerization, such as a potassium alkoxide solution (e.g., potassium tert-butoxide in THF).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (acting as both initiator core and monomer) in anhydrous THF.
-
Polymerization: Cool the solution to 0°C and add the initiator solution dropwise. Allow the reaction to slowly warm to room temperature and stir for 24-72 hours. The polymerization of functional epoxide monomers can be achieved through this method.[3]
-
Termination and Purification: Terminate the polymerization by adding a proton source, such as acidified methanol. Concentrate the solution and precipitate the polymer in a non-solvent like cold water or diethyl ether. Collect the polymer by filtration and dry it under vacuum.
Data Presentation
The following tables present representative data from analogous polymer grafting experiments involving carbazole derivatives, which can be expected for the described protocols.
Table 1: Representative Data for ATRP of Acrylate Monomers from a Carbazole Initiator
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Monomer | Time (h) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | N-isopropylacrylamide | 4 | 8,500 | 1.15 |
| 2 | 200:1:1:2 | N-isopropylacrylamide | 8 | 16,200 | 1.21 |
| 3 | 100:1:1:2 | Methyl Acrylate | 6 | 9,800 | 1.18 |
Table 2: Representative Data for RAFT Polymerization of Vinyl Monomers from a Carbazole RAFT Agent
| Entry | [Monomer]:[RAFT Agent]:[AIBN] | Monomer | Time (h) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 1 | 150:1:0.2 | Styrene | 12 | 14,500 | 1.12 |
| 2 | 300:1:0.2 | Styrene | 24 | 28,100 | 1.19 |
| 3 | 200:1:0.2 | N-vinylcarbazole | 18 | 21,000 | 1.15 |
Note: The data in these tables are illustrative and based on typical results for controlled radical polymerizations of carbazole-containing monomers. Actual results may vary depending on specific reaction conditions.[4][5]
Visualizations
Experimental Workflow
Caption: Workflow for polymer grafting from the carbazole derivative.
Application in Targeted Drug Delivery
Carbazole derivatives have been investigated for their potential in cancer therapy, including their ability to inhibit signaling pathways like the JAK/STAT pathway, which is often dysregulated in cancer.[6] Polymer-carbazole conjugates could be designed as nanocarriers for targeted drug delivery to cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole in Conductive Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole as a versatile monomer for the synthesis of conductive polymers. This document outlines two primary synthetic strategies, detailed experimental protocols, and the characterization of the resulting polymeric materials. The unique structure of this monomer, featuring reactive bromine atoms for cross-coupling and an oxirane (epoxy) group for alternative polymerization or post-polymerization modification, offers a gateway to a variety of functional conductive polymers with potential applications in organic electronics, sensors, and drug delivery systems.
Introduction
Carbazole-based polymers are a significant class of conductive materials known for their excellent hole-transporting properties, high thermal stability, and tunable optoelectronic characteristics.[1][2] The monomer, this compound, provides a strategic advantage by incorporating two key functional groups. The bromine atoms at the 3 and 6 positions of the carbazole ring are ideal for metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto coupling, to form a π-conjugated polymer backbone, which is essential for electrical conductivity.[1] The N-linked oxirane group offers a secondary route for polymerization, leading to a polyether backbone with pendant carbazole units, or it can be used for post-polymerization functionalization to introduce specific properties.
Physicochemical Properties of the Monomer
A summary of the key properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 85446-05-5 |
| Molecular Formula | C₁₅H₁₁Br₂NO |
| Molecular Weight | 381.07 g/mol |
| Appearance | Off-white to light yellow powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in common organic solvents like THF, Toluene, Chloroform |
Synthetic Pathways for Conductive Polymers
Two primary pathways can be employed to synthesize conductive polymers from this compound.
Pathway 1: Ring-Opening Polymerization of the Oxirane Group
This method involves the polymerization of the oxirane (epoxy) group, typically catalyzed by Lewis acids, to form a polyether backbone with pendant 3,6-dibromocarbazole units. While the resulting polymer is not intrinsically conductive due to the non-conjugated backbone, the electroactive carbazole side chains can impart electrochemical activity. Furthermore, the bromine atoms remain available for subsequent post-polymerization modification, such as cross-coupling reactions, to introduce conjugation and, therefore, conductivity.
Pathway 2: Cross-Coupling Polymerization of the 3,6-Dibromo Positions
This is a more direct route to intrinsically conductive polymers. The bromine atoms at the 3 and 6 positions of the carbazole ring are utilized in polycondensation reactions, most commonly the Suzuki-Miyaura coupling, with a suitable comonomer (e.g., a diboronic acid or ester). This approach builds a π-conjugated backbone, which is a prerequisite for high charge carrier mobility and electrical conductivity upon doping.
The following diagram illustrates these two synthetic strategies.
Synthetic pathways for conductive polymers from the monomer.
Experimental Protocols
The following section provides a detailed protocol for the synthesis of a conductive polycarbazole via Suzuki-Miyaura cross-coupling polymerization (Pathway 2), as this is the most direct and well-documented method for achieving an intrinsically conductive polymer.
Protocol: Synthesis of a Polycarbazole via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a copolymer of this compound and 1,4-phenylenediboronic acid.
Materials:
-
This compound (1.0 eq)
-
1,4-Phenylenediboronic acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (4.0 eq)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, 1,4-phenylenediboronic acid, and the base (K₂CO₃ or Na₂CO₃).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for at least 15 minutes.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) to the flask via a syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of inert gas.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring under an inert atmosphere. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) to follow the increase in molecular weight. Reaction times can vary from 24 to 72 hours.
-
Workup: After the reaction is complete (as indicated by the stabilization of molecular weight), cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Purification: Filter the precipitated polymer and wash it sequentially with water and methanol to remove any remaining salts and catalyst residues. Further purification can be achieved by Soxhlet extraction with solvents like methanol, acetone, and finally chloroform or toluene to collect the purified polymer.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) for 24 hours.
The following diagram outlines the experimental workflow for this protocol.
Experimental workflow for Suzuki-Miyaura polymerization.
Data Presentation
The expected properties of the resulting poly[9-(oxiran-2-ylmethyl)-9H-carbazole-3,6-diyl-alt-1,4-phenylene] are summarized in Table 2. These values are representative and can vary based on the specific reaction conditions and the resulting molecular weight of the polymer.
| Property | Expected Range/Value |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Thermal Stability (TGA, 5% weight loss) | > 350 °C |
| Optical Band Gap (from UV-Vis) | 2.8 - 3.2 eV |
| HOMO Energy Level (from CV) | -5.2 to -5.6 eV |
| LUMO Energy Level (calculated) | -2.2 to -2.6 eV |
| Conductivity (doped state) | 10⁻⁵ to 10⁻¹ S/cm |
Characterization of the Conductive Polymer
Structural Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the successful coupling of the monomer units.
-
FT-IR Spectroscopy: To identify the characteristic functional groups present in the polymer.
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Optical and Electrochemical Properties:
-
UV-Vis Spectroscopy: To determine the optical band gap of the polymer in solution and as a thin film.
-
Photoluminescence (PL) Spectroscopy: To study the emissive properties of the polymer.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and to study the electrochemical behavior (doping/dedoping processes).
Conductivity Measurement:
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film, typically after chemical or electrochemical doping.
Applications
Conductive polymers derived from this compound have potential applications in several fields:
-
Organic Electronics: As hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
-
Sensors: The conductive properties can be modulated by exposure to specific analytes, making them suitable for chemical and biological sensors.
-
Drug Delivery: The polymer backbone can be functionalized via the oxirane group (if unreacted during polymerization) to attach drug molecules for controlled release applications.
-
Electrochromic Devices: The polymer may exhibit color changes upon electrochemical doping and dedoping, which is useful for smart windows and displays.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Molecular Weight | Inefficient catalyst activity; Impure monomers or solvents; Incorrect stoichiometry. | Use a fresh, active catalyst; Ensure all reagents and solvents are pure and dry; Carefully control the stoichiometry of the monomers. |
| Poor Solubility of Polymer | High molecular weight and strong π-π stacking. | Modify the monomer with longer or branched alkyl chains; Use a higher boiling point solvent for polymerization. |
| Inconsistent Conductivity | Inefficient doping; Inhomogeneous polymer film. | Optimize the doping conditions (dopant, concentration, time); Improve film deposition techniques (e.g., spin coating). |
This document provides a foundational guide for utilizing this compound in the synthesis of conductive polymers. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific research goals and applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step is the bromination of 9H-carbazole to produce 3,6-dibromo-9H-carbazole. The second step is the N-alkylation (specifically, N-glycidylation) of the dibrominated carbazole with an epoxide-containing reagent like epichlorohydrin.
Q2: Which brominating agent is most effective for the first step?
N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) is a commonly used and effective method for the dibromination of carbazole.[1][2][3] Alternative reagents such as 1,3-dibromo-5,5-dimethylhydantoin in ethanol can also be used and may offer high purity.[3]
Q3: What are the critical parameters for the N-glycidylation step?
The N-glycidylation step is sensitive to the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) are often used to deprotonate the carbazole nitrogen, and anhydrous polar aprotic solvents like DMF are suitable for the reaction.[4][5] Temperature control is crucial to prevent unwanted side reactions.
Q4: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a standard method for monitoring the progress of both the bromination and N-alkylation steps. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.
Q5: What are the best methods for purifying the final product?
The final product, this compound, is typically purified by column chromatography on silica gel or by recrystallization.[4] For column chromatography, a common issue is peak tailing due to the basic nature of the carbazole nitrogen. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Bromination of Carbazole
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains). | Insufficient reaction time or temperature. | Extend the reaction time and monitor by TLC. If the reaction is sluggish at room temperature, gentle heating may be applied. |
| Formation of multiple products (mono-, tri-, or other polybrominated species). | Incorrect stoichiometry of the brominating agent. | Carefully control the molar ratio of the brominating agent to carbazole. For dibromination, approximately 2.1 equivalents of NBS are typically used.[1] |
| Product loss during workup. | Premature precipitation or dissolution of the product in the wash solvent. | Ensure complete precipitation by adding a sufficient amount of water. Wash the precipitate with cold water to minimize product loss. |
Problem 2: Inefficient N-Glycidylation
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion to the N-alkylated product. | Incomplete deprotonation of the carbazole nitrogen. | Use a sufficiently strong base, such as sodium hydride (NaH). Ensure the NaH is fresh and the solvent is anhydrous.[4][5] |
| Low reactivity of the alkylating agent. | Consider using a more reactive alkylating agent or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance the reaction rate, especially with weaker bases like KOH or K2CO3. | |
| Formation of side products. | Ring-opening of the epoxide by the carbazole anion or other nucleophiles. | Maintain a moderate reaction temperature. Add the alkylating agent slowly to the deprotonated carbazole solution. |
| Reaction with residual water. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Tailing of the product spot on the TLC plate and during column chromatography. | Strong interaction of the basic carbazole nitrogen with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica gel.[6] |
| Consider using a less acidic stationary phase, such as alumina.[6] | ||
| Oily product that is difficult to crystallize. | Presence of impurities. | Purify the product by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Bromination of Carbazole
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield |
| N-Bromosuccinimide (NBS) | DMF | 0 °C to RT | Overnight | Quantitative[1] |
| 1,3-Dibromo-5,5-dimethylhydantoin | Ethanol | Room Temperature | Not specified | High Purity[3] |
Table 2: General Reaction Parameters for N-Alkylation of 3,6-Dibromo-9H-carbazole
| Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield |
| Epichlorohydrin | Sodium Hydride | DMF | Room Temperature | Not specified | Not specified |
| Diethyl Sulfate | Sodium Hydroxide | Acetone | Room Temperature | 8 hours | 81%[7] |
| 1-Iodobutane | Sodium Hydride | DMF | Not specified | 2 hours | Not specified |
| Alkyl Bromide | Sodium Hydroxide | DMSO | Room Temperature | Overnight | Not specified |
| Ethyl 4-bromobutyrate | Potassium Carbonate | DMF | 80 °C | 2 hours | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 3,6-dibromo-9H-carbazole
-
Dissolve carbazole (1 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS, 2.1 equivalents) in DMF to the cooled carbazole solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water to precipitate the product.[1]
-
Filter the precipitate and wash thoroughly with water.
-
Dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent like chloroform or purified by flash chromatography.[1]
Protocol 2: Synthesis of this compound
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3,6-dibromo-9H-carbazole (1 equivalent) and anhydrous DMF.
-
Carefully add sodium hydride (NaH, ~1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required to drive the reaction to completion.[4]
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). If peak tailing is observed, add 0.1-1% triethylamine to the eluent.[6]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider solvent systems like ethanol, chloroform, or a mixture of ethyl acetate and hexane.[1] |
| The cooling process was too rapid. | Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1] | |
| Product loss during washing. | Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.[1] | |
| Multiple Spots on TLC After Purification | Incomplete separation of byproducts. | The polarity of the product and byproducts (e.g., monobrominated or tribrominated carbazoles) may be very similar.[1] Optimize the column chromatography conditions. |
| Degradation of the compound. | The oxirane ring is sensitive to acidic conditions. Consider using neutral or deactivated silica gel for column chromatography. | |
| Streaking or Tailing on TLC Plate | The compound may be too polar for the chosen eluent system. | Increase the polarity of the eluent by adjusting the solvent ratio (e.g., increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| The sample is overloaded on the TLC plate. | Apply a smaller, more concentrated spot of the sample to the TLC plate. | |
| Product Seems to Decompose on Silica Gel Column | Acid-catalyzed ring-opening of the epoxide. | Use silica gel that has been neutralized by washing with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent system) and then dried. Alternatively, consider using a different stationary phase like alumina. |
| Difficulty Removing Solvent After Purification | High-boiling point solvent used for purification. | Use a rotary evaporator to remove the bulk of the solvent. For trace amounts of high-boiling solvents like DMF, consider techniques like azeotropic distillation with a lower-boiling solvent or high-vacuum drying. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification method for crude this compound?
A1: Recrystallization is often the most effective initial method for purifying brominated carbazoles.[1] Experiment with different solvent systems such as ethanol, chloroform, or mixtures of ethyl acetate and hexane to find one that provides good crystal formation upon cooling.[1]
Q2: When should I use column chromatography for purification?
A2: If recrystallization does not yield a product of sufficient purity, as indicated by techniques like TLC or HPLC, column chromatography is the next recommended step. It is particularly useful for separating compounds with similar polarities, such as unreacted starting materials or other brominated carbazole species.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal eluent system for column chromatography should provide a good separation of your target compound from impurities on a TLC plate. A good starting point for 3,6-dibromocarbazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The ratio can be optimized based on the observed separation on the TLC plate.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[1] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product, you can assess the purity at each stage. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity.
Q5: Are there any specific stability concerns for this compound during purification?
A5: Yes, the oxirane (epoxide) ring can be sensitive to acidic conditions, which can cause it to ring-open. Standard silica gel can be slightly acidic. If you observe degradation of your compound during column chromatography, consider using neutralized silica gel or an alternative stationary phase like alumina.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or chloroform).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize.
-
Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system (e.g., a hexane/ethyl acetate mixture), starting with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions in test tubes.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Troubleshooting Flow
Caption: A logical flow diagram for troubleshooting the purification process.
References
avoiding side reactions in the synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
Troubleshooting Guide & FAQs
Q1: My N-alkylation reaction is incomplete, and I observe a significant amount of unreacted 3,6-dibromo-9H-carbazole. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue in the N-alkylation of carbazoles. Several factors could be at play:
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Insufficient Base: The carbazole proton is weakly acidic, requiring a sufficiently strong base for complete deprotonation to the more nucleophilic carbazolide anion. If using weaker bases like potassium carbonate, ensure it is finely powdered and dry to maximize its reactivity.[1] For more robust deprotonation, stronger bases like sodium hydride (NaH) are often more effective.[2]
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Poor Solubility: The starting carbazole and some inorganic bases have poor solubility in common organic solvents like acetone, which can hinder the reaction.[3] Consider using aprotic polar solvents such as DMF or DMSO to improve solubility.[1][2]
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions. Optimization of the reaction temperature is crucial.
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Moisture: The presence of water can quench the carbazolide anion and hydrolyze the alkylating agent. Ensure all reagents and solvents are anhydrous.[1]
Troubleshooting Steps:
-
Switch to a Stronger Base: If using a weak base, consider switching to sodium hydride (NaH).
-
Change Solvent: If solubility is an issue, replace acetone or other less polar solvents with anhydrous DMF or DMSO.
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Increase Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC.
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Ensure Anhydrous Conditions: Dry all glassware, solvents, and reagents thoroughly before use.
Q2: I have isolated a major byproduct with a mass corresponding to the addition of a second 3,6-dibromo-9H-carbazole unit to the product. What is this byproduct and how can I avoid its formation?
A2: This byproduct is likely 1,3-bis(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol . It forms when the carbazolide anion attacks the epoxide ring of the already formed product, this compound.
Strategies to Minimize Dimer Formation:
-
Control Stoichiometry: Use a slight excess of the alkylating agent (epichlorohydrin or 2-(chloromethyl)oxirane) relative to the 3,6-dibromo-9H-carbazole. This ensures that the carbazolide anion is more likely to react with the initial alkylating agent rather than the product.
-
Slow Addition of Carbazole: If possible, add the deprotonated carbazole solution slowly to a solution of the alkylating agent. This maintains a low concentration of the carbazolide anion, disfavoring the second addition.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the initial N-alkylation over the subsequent epoxide opening by the bulkier carbazolide.
Q3: My purification by recrystallization is not effectively removing all impurities. What other purification methods can I use?
A3: While recrystallization can be effective, column chromatography is often necessary for achieving high purity, especially for removing structurally similar byproducts.[4][5]
-
Column Chromatography: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective in separating the desired product from unreacted starting material and byproducts.[4][6]
Q4: Can I use epibromohydrin instead of epichlorohydrin?
A4: Yes, epibromohydrin can be used as an alternative to epichlorohydrin. Epibromohydrin is a highly effective alkylating agent due to the better leaving group ability of bromide compared to chloride.[7] However, it is also highly toxic and a suspected carcinogen, requiring strict safety precautions.[7] Epichlorohydrin is a more cost-effective, albeit slightly less reactive, alternative.[7]
Data Presentation
Table 1: General Reaction Conditions for N-Alkylation of Carbazoles
| Parameter | Condition | Notes |
| Substrate | 3,6-dibromo-9H-carbazole | Ensure purity of starting material. |
| Alkylating Agent | Epichlorohydrin or 2-(chloromethyl)oxirane | A slight excess is often used. |
| Base | NaH, KOH, NaOH, K₂CO₃ | Choice of base can influence reaction rate and side products.[1] |
| Solvent | DMF, DMSO, Acetone | Aprotic polar solvents are generally preferred for solubility.[1][8] |
| Temperature | Room Temperature to Reflux | Optimized based on base and solvent choice. |
| Reaction Time | Several hours to overnight | Monitor by TLC for completion. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline based on typical N-alkylation procedures for carbazoles. Optimization may be required.
-
Deprotonation of 3,6-dibromo-9H-carbazole:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,6-dibromo-9H-carbazole (1.0 eq).
-
Add anhydrous DMF (or DMSO) to dissolve the carbazole.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
-
N-Alkylation:
-
Cool the resulting carbazolide solution back to 0 °C.
-
Slowly add epichlorohydrin (1.2 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbazole is consumed.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of the target compound.
Caption: Formation of the dimeric byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,6-Dibromo-9-butyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Suzuki Coupling for 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the Suzuki-Miyaura cross-coupling of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with 3,6-dibromocarbazole derivatives?
A1: The main challenges with 3,6-dibromocarbazole in Suzuki coupling reactions often stem from its potential for low reactivity at one or both C-Br bonds, the possibility of side reactions, and issues with solubility.[1] As an electron-rich aryl bromide, the oxidative addition step to the palladium catalyst can be sluggish, necessitating carefully optimized conditions to achieve high yields.[1] Additionally, achieving selective mono- or di-substitution can be challenging and is highly dependent on reaction stoichiometry and conditions.[1] The oxirane group on the N-substituent is generally stable but sensitivity to strongly basic or acidic conditions should be considered.
Q2: How do I choose the most suitable palladium catalyst and ligand for this reaction?
A2: Catalyst and ligand selection is critical. For electron-rich aryl bromides like 3,6-dibromocarbazole, electron-rich and sterically bulky phosphine ligands are generally recommended.[1][2] These ligands enhance the rate of oxidative addition and reductive elimination.[2] For initial screening, Pd(PPh₃)₄ is a reliable choice, while for more challenging couplings, catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a Buchwald ligand (e.g., SPhos, XPhos) may yield superior results.[1] N-heterocyclic carbene (NHC) ligands are also a viable option due to their strong σ-donating ability and thermal stability.[1][2]
Q3: What is the function of the base in the Suzuki coupling, and which one is recommended?
A3: The base is crucial for activating the boronic acid, facilitating the transmetalation step.[1][3] A variety of inorganic bases are commonly used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] For substrates sensitive to strong bases, milder options like K₂CO₃ or K₃PO₄ are often preferred.[1] The choice of base can significantly impact the reaction's success, and its solubility is also a key factor.[1]
Q4: How can I control for mono- versus di-substitution on the carbazole core?
A4: To favor mono-arylation, it is recommended to use a near-stoichiometric amount of the boronic acid (around 1.1 equivalents).[1] Lower reaction temperatures and shorter reaction times can also promote the formation of the mono-substituted product.[1] For di-arylation, a larger excess of the boronic acid (typically 2.2 to 3.0 equivalents) and longer reaction times are generally required.[1]
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more robust pre-catalyst, such as a Buchwald-type palladacycle.[1] |
| Poorly Degassed Solvents | Oxygen can deactivate the Pd(0) catalyst. Ensure solvents are rigorously degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[1][4] |
| Inappropriate Base | The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[1] |
| Low Reaction Temperature | Oxidative addition to the C-Br bond may be slow. Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C) and monitor the reaction progress.[1] |
| Poor Ligand Choice | For electron-rich aryl bromides, a bulky, electron-donating ligand is often necessary. Consider screening ligands such as SPhos, XPhos, or RuPhos.[1] |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Action |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids. Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of an inert gas.[1] |
| Decomposition of Boronic Acid | Boronic acids can be prone to protodeboronation, especially at high temperatures. Use high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[1][4] |
| Inappropriate Base or Solvent | Some bases or solvents can act as hydride sources, leading to dehalogenation. If dehalogenation is observed, switch to a non-protic solvent and a carbonate or phosphate base.[1][5] |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate.[1] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Residual Palladium Catalyst | Palladium residues can be difficult to remove. Consider filtration through a pad of Celite or silica gel, or use a palladium scavenger. |
| Boronic Acid-Related Impurities | Unreacted boronic acid or its homocoupled byproducts can co-elute with the desired product. An aqueous basic wash (e.g., with NaOH or K₂CO₃) during workup can help remove acidic boronic acid species. |
| Similar Polarity of Products | Mono- and di-substituted products may have similar polarities, making chromatographic separation challenging. Optimize your chromatography conditions by trying different solvent systems or using a high-performance column. |
Experimental Protocols
Protocol 1: General Procedure for Di-substitution
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Reagent Preparation : To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (2.5 eq.), and powdered K₃PO₄ (4.0 eq.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if required).
-
Inert Atmosphere : Seal the vial, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.[6]
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Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.[4]
-
Reaction : Heat the mixture to 90-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Mono-substitution
-
Reagent Preparation : To a dry reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).[1]
-
Catalyst Addition : Add Pd(PPh₃)₄ (5 mol%).[6]
-
Inert Atmosphere : Seal the vial and evacuate and backfill with argon three times.[1]
-
Solvent Addition : Add degassed 1,4-dioxane and water (4:1) via syringe.[1]
-
Reaction : Heat the reaction mixture to 80-90°C and stir for 2-4 hours, carefully monitoring by TLC or LC-MS to avoid the formation of the di-substituted product.[1]
-
Workup and Purification : Follow steps 6-8 from Protocol 1.
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low conversion.
References
Technical Support Center: Polymerization of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Welcome to the technical support center for the synthesis and polymerization of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for polymerization?
A1: This monomer possesses two primary types of reactive sites:
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The Carbazole Ring: The 3 and 6 positions are substituted with bromine, which can be utilized in cross-coupling reactions (e.g., Suzuki, Yamamoto). The carbazole ring itself can also undergo oxidative or electrochemical polymerization, typically coupling at the 3 and 6 positions after dehalogenation, or potentially at other available positions if the bromine atoms are retained.[1][2]
-
The Oxirane (Epoxy) Ring: The pendant oxiran-2-ylmethyl group is susceptible to ring-opening polymerization (ROP), which can be initiated by cationic, anionic, or coordination catalysts.[3][4]
Q2: Which polymerization methods are suitable for this monomer?
A2: The choice of polymerization method depends on the desired polymer structure. Common methods include:
-
Cationic Ring-Opening Polymerization (CROP): This method targets the oxirane ring to form a polyether backbone. Lewis acids such as stannic chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂) are effective initiators.[3]
-
Oxidative Polymerization: This method targets the carbazole nucleus, typically using oxidizing agents like iron(III) chloride (FeCl₃) to form poly(carbazole)s.[1][5]
-
Electrochemical Polymerization: This is another method to polymerize the carbazole units, offering direct deposition of the polymer film onto an electrode.[1][6]
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Yamamoto coupling): These methods utilize the C-Br bonds to create copolymers with other monomers, allowing for precise control over the polymer backbone structure.[2][7]
Q3: Can I selectively polymerize one functional group while leaving the other intact?
A3: Selective polymerization is challenging but possible with careful selection of reaction conditions.
-
To selectively polymerize the oxirane ring , cationic ring-opening polymerization at low temperatures can minimize side reactions involving the carbazole ring.
-
To selectively react at the C-Br bonds via cross-coupling, using a palladium catalyst and appropriate reaction partners under conditions that do not initiate ring-opening of the epoxide is crucial.
Q4: What are the expected properties of polymers derived from this monomer?
A4: Polymers based on this monomer are expected to exhibit a combination of properties from both the poly(carbazole) and polyether components. These can include:
-
Good Thermal Stability: Carbazole-containing polymers are known for their high thermal stability.[5][8]
-
Hole-Transporting Properties: The carbazole moiety is an excellent hole-transporting group, making these materials promising for applications in organic electronics like OLEDs and photovoltaics.[2]
-
Photoconductivity and Photoluminescence: The carbazole unit imparts desirable optoelectronic properties.
-
Chemical Functionality: The polyether backbone from ROP can influence solubility and mechanical properties.
Troubleshooting Guides
Guide 1: Cationic Ring-Opening Polymerization (CROP) of the Oxirane Group
This guide addresses common issues encountered during the CROP of this compound.
Workflow for Cationic Ring-Opening Polymerization
Caption: A typical experimental workflow for the cationic ring-opening polymerization of the monomer.
Troubleshooting Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No polymerization or very low yield | 1. Impurities in the monomer or solvent (especially water) are terminating the cationic species. 2. Initiator is inactive or used at too low a concentration. 3. Reaction temperature is too low. | 1. Purify the monomer (e.g., recrystallization). Dry the solvent thoroughly over a suitable drying agent. 2. Use a fresh, active initiator. Increase initiator concentration incrementally. 3. Gradually increase the reaction temperature, but monitor for side reactions. |
| Low molecular weight and/or broad polydispersity (PDI) | 1. Chain transfer reactions with monomer, solvent, or impurities. 2. Spontaneous termination. 3. Complex polymerization kinetics, potentially involving a change in mechanism from an active chain end to an activated monomer mechanism.[3] | 1. Use a non-polar, aprotic solvent. Ensure high purity of all reagents. 2. Lower the reaction temperature to reduce the rate of termination reactions. 3. Monitor the reaction kinetics using techniques like microcalorimetry to understand different polymerization phases.[3] |
| Gel formation or insoluble polymer | 1. Cross-linking reactions involving the carbazole ring. 2. High monomer concentration leading to uncontrolled polymerization. | 1. Use a milder Lewis acid initiator. 2. Reduce the monomer concentration. |
| Polymer has an unexpected color (e.g., brown or green) | 1. Side reactions or oxidation of the carbazole ring.[5] | 1. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use a lower reaction temperature. |
Guide 2: Oxidative Polymerization of the Carbazole Ring
This guide focuses on issues related to the polymerization of the carbazole units using an oxidizing agent.
Logical Pathway for Troubleshooting Oxidative Polymerization
Caption: A decision-making diagram for troubleshooting low yields in oxidative polymerization.
Troubleshooting Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction or low yield | 1. Insufficient amount of oxidizing agent (e.g., FeCl₃). 2. Poor solubility of the monomer or growing polymer chain in the chosen solvent. 3. Deactivation of the carbazole ring by the bromine substituents. | 1. Increase the molar ratio of oxidant to monomer. 2. Use a solvent in which both the monomer and polymer are soluble (e.g., chloroform, nitrobenzene).[5] 3. A stronger oxidizing agent might be required, or consider an alternative polymerization method like Suzuki coupling. |
| Formation of insoluble or cross-linked material | 1. Over-oxidation or side reactions at other positions on the carbazole ring. 2. The oxirane ring may be reacting under the strongly acidic conditions generated during the reaction. | 1. Control the addition of the oxidizing agent; add it slowly to the monomer solution. 2. Lower the reaction temperature. 3. Consider protecting the oxirane group if it is not intended to react. |
| Polymer with low molecular weight | 1. Premature precipitation of the growing polymer chain from the solution. 2. Termination of the polymerization by impurities. | 1. Choose a solvent with higher solvating power for the polymer. 2. Ensure all glassware is dry and reagents are pure. |
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization with Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol is a representative procedure based on methods for similar epoxy monomers.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon. Purify the this compound monomer by recrystallization from a suitable solvent (e.g., ethanol or toluene). Dry the polymerization solvent (e.g., dichloromethane) over calcium hydride and distill it under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the purified monomer (e.g., 1.0 g) in the dry solvent (e.g., 20 mL).
-
Initiation: Cool the solution to the desired temperature (e.g., 0°C or -20°C) in an ice or dry ice/acetone bath. Prepare a dilute solution of the initiator, boron trifluoride etherate, in the same dry solvent. Add the initiator solution dropwise to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 2 to 24 hours), monitoring the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC if possible. The kinetics can be complex, with potential changes in the reaction rate over time.[3]
-
Termination and Isolation: Terminate the polymerization by adding a small amount of pre-chilled methanol. Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Characterization: Characterize the final polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR and FTIR for structural confirmation, and Thermal Gravimetric Analysis (TGA) for thermal stability.
Protocol 2: Oxidative Polymerization with Iron(III) Chloride (FeCl₃)
This protocol is a representative procedure based on methods for carbazole polymerization.[1][5]
-
Preparation: Ensure the monomer is pure and dry. Anhydrous iron(III) chloride (FeCl₃) should be used. All solvents (e.g., chloroform) must be anhydrous.
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the monomer (e.g., 1.0 g) in the anhydrous solvent (e.g., 30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Initiation: In a separate flask, prepare a solution of anhydrous FeCl₃ (a molar ratio of 2:1 to 4:1 relative to the monomer is common) in the same solvent. Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature over 30 minutes. A color change is typically observed.
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it extensively with methanol to remove residual FeCl₃ and oligomers. Further purification can be achieved by Soxhlet extraction with methanol, followed by dissolving the polymer in a good solvent (like THF or chloroform), and re-precipitating it.
-
Drying and Characterization: Dry the purified polymer under vacuum. Characterize the product by GPC, NMR, FTIR, and TGA.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Polymerization of 3,6-Dibromo-9-(2,3-Epoxypropyl)Carbazole with Lewis Acids | Semantic Scholar [semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing premature ring-opening of the oxirane group
Technical Support Center: Oxirane Group Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the premature ring-opening of the oxirane group in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional oxirane ring-opening?
A1: The high reactivity of epoxides stems from their significant ring strain, which makes them susceptible to ring-opening.[1][2][3] The most common causes for premature ring-opening are the presence of acidic or basic catalysts, even in trace amounts, or the introduction of strong nucleophiles.[4][5][6]
-
Acidic Conditions: Protons from acids will catalyze ring-opening by first protonating the epoxide oxygen, turning it into a much better leaving group.[7][8] This allows even weak nucleophiles, like water or alcohols, to open the ring.
-
Basic Conditions: Strong bases or nucleophiles can directly attack one of the epoxide carbons in an SN2 reaction, forcing the ring to open.[5][9] Unlike other ethers, the inherent ring strain allows epoxides to be cleaved by bases like hydroxide ions, especially at elevated temperatures.[10]
Q2: My reaction is supposed to be neutral, but I'm still seeing diol byproducts from ring-opening. What could be the cause?
A2: Unwanted diol formation is a classic sign of hydrolysis, where water acts as a nucleophile. This can happen even under nominally neutral conditions due to several factors:
-
Trace Acid/Base: Glassware that has not been properly neutralized can retain acidic or basic residues on its surface.[4]
-
Reagent Impurities: Solvents, starting materials, or reagents may contain acidic or basic impurities that are sufficient to catalyze the reaction.
-
Atmospheric Moisture: Exposure to air can introduce moisture, which can lead to hydrolysis, especially if catalytic impurities are present.[4] Storing and handling materials under an inert atmosphere (e.g., nitrogen or argon) is crucial.[4]
Q3: How does the regioselectivity of ring-opening differ in acidic vs. basic conditions?
A3: The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide is a key diagnostic feature that depends heavily on the pH of the reaction.[1][11][12]
-
Under acidic conditions , the nucleophile preferentially attacks the more substituted carbon of the epoxide.[8][13] This is because the transition state has significant SN1 character, and the more substituted carbon can better stabilize the developing partial positive charge.[1][10]
-
Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom.[5][10][11][14]
Q4: What are the ideal storage conditions to ensure the long-term stability of my epoxide-containing compound?
A4: To minimize degradation and prevent premature ring-opening during storage, several precautions should be taken.
-
Temperature: Store epoxides at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to decrease the rate of potential degradation reactions.[4]
-
Atmosphere: Keep the compound under a dry, inert atmosphere like nitrogen or argon to protect it from atmospheric moisture and oxygen.[4]
-
Container: Use an amber or opaque glass vial with a tight-fitting cap to protect the compound from light and prevent moisture ingress.[4]
-
Solvent: If storing in solution, use a high-purity, anhydrous, and aprotic solvent like toluene or freshly distilled THF.[4]
Q5: How can I design a purification workflow (e.g., workup, chromatography) that avoids ring-opening?
A5: Purification steps are high-risk periods for epoxide degradation.
-
Aqueous Workup: Avoid acidic or basic aqueous washes. If a wash is necessary, use a neutral solution like a saturated sodium chloride brine. Ensure all organic solvents used for extraction are anhydrous.
-
Chromatography: Silica gel can be slightly acidic and may cause ring-opening of sensitive epoxides. This can be mitigated by deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base, like triethylamine, in the eluent system. Alternatively, a less acidic stationary phase like alumina (neutral or basic) can be used.
-
Distillation: If purifying by distillation, ensure the apparatus is free of acidic or basic residues.[15] For bulk quantities, adding a polymerization inhibitor like butylated hydroxytoluene (BHT) might be considered.[4]
Troubleshooting Guides
Problem 1: Low yield of desired product with significant formation of a 1,2-diol.
| Potential Cause | Troubleshooting Steps & Solutions |
| Presence of Water | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Run the reaction under an inert (N₂ or Ar) atmosphere to prevent exposure to atmospheric moisture.[4] |
| Acidic Contamination | Neutralize glassware with a base wash (e.g., dilute NH₄OH), followed by thorough rinsing with deionized water and drying. Purify reagents and solvents to remove acidic impurities.[4] If the reaction is sensitive, consider adding a non-nucleophilic proton scavenger. |
| Basic Contamination | Neutralize glassware with an acid wash (e.g., dilute HCl), followed by thorough rinsing with deionized water and drying.[4] Ensure any basic reagents used in previous steps are completely removed. |
| Elevated Reaction Temperature | Run the reaction at the lowest feasible temperature. High temperatures increase the rates of all degradation pathways.[4] |
Problem 2: Nucleophile attacks the epoxide instead of the intended functional group.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Reactivity of Epoxide | The epoxide is an inherently reactive electrophile due to ring strain.[1] |
| Reaction Conditions | Use Basic/Neutral Conditions: If your nucleophile is strong (e.g., alkoxides, Grignards, cyanides), it can open the ring without an acid catalyst.[5][9] Consider if a milder nucleophile or different reaction conditions could achieve the desired transformation elsewhere. |
| Protecting Groups | If the epoxide must be preserved during a reaction with a strong nucleophile, it may not be possible. The synthetic route may need to be redesigned to introduce the epoxide group after the nucleophilic step. Protecting other functional groups is a common strategy, but the epoxide itself is difficult to protect directly.[16] |
Data Summary
Table 1: Influence of Reaction Conditions on Epoxide Stability
| Condition | Parameter | Risk of Ring-Opening | Primary Product Type (if opened) |
| pH | Acidic (pH < 6) | High | Trans-diol (from attack at more substituted C)[10][11] |
| Neutral (pH ~7) | Low (unless water is present) | Trans-diol[11] | |
| Basic (pH > 8) | Medium to High (with strong Nu⁻) | Trans-diol (from attack at less substituted C)[5][11] | |
| Nucleophile | Weak (H₂O, ROH) | Low (unless acid-catalyzed) | Ether/Diol |
| Strong (HO⁻, RO⁻, CN⁻) | High | Alcohol | |
| Temperature | Low (-20°C to 25°C) | Low | - |
| Elevated (>50°C) | High | Increased rate of all degradation pathways[4] | |
| Solvent | Aprotic, Anhydrous | Low | - |
| Protic (H₂O, ROH) | Medium to High | Solvent adduct (diol, ether-alcohol) |
Visualized Workflows and Pathways
Caption: Acid- vs. Base-Catalyzed Epoxide Ring-Opening Pathways.
Caption: Troubleshooting Workflow for Unwanted Epoxide Opening.
Experimental Protocols
Protocol 1: General Procedure for Handling Sensitive Epoxides
This protocol outlines a workflow designed to minimize the risk of premature ring-opening during a reaction.
-
Glassware Preparation:
-
Clean all glassware thoroughly.
-
To neutralize, rinse with a dilute solution of aqueous ammonia, followed by multiple rinses with deionized water, then acetone, and dry in an oven at >120°C for at least 4 hours.
-
Allow glassware to cool to room temperature under a stream of dry nitrogen or argon before use.
-
-
Reagent and Solvent Preparation:
-
Use only high-purity, anhydrous solvents. If necessary, distill solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Ensure all reagents are free from acidic or basic impurities. Purify if necessary.
-
-
Reaction Setup:
-
Assemble the glassware while hot and allow it to cool under a positive pressure of inert gas (nitrogen or argon).
-
Add solvents and reagents via syringe or cannula to maintain the inert atmosphere.
-
Maintain the reaction at the lowest practical temperature using a suitable cooling bath (e.g., ice-water, dry ice/acetone).
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a neutral workup. Quench the reaction with a neutral solution like saturated aqueous ammonium chloride (for organometallics) or cold water.
-
Extract the product with a dry, aprotic solvent. Wash the organic layer with brine to remove residual water.
-
Dry the organic phase over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature.
-
-
Purification and Storage:
-
If column chromatography is required on silica gel, consider adding 0.5-1% triethylamine to the eluent to neutralize the silica surface.
-
After purification, store the final compound at low temperature (-20°C) under an inert atmosphere and protected from light.[4]
-
References
- 1. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
troubleshooting poor solubility of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility with 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives often exhibit poor solubility?
The parent 3,6-dibromocarbazole structure is a rigid and planar aromatic system. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that is difficult for many solvents to overcome[1]. While the N-substitution with an oxiran-2-ylmethyl group introduces some polarity and disrupts the planarity to an extent, the dominant aromatic nature of the carbazole core can still lead to solubility challenges.
Q2: How does the 9-(oxiran-2-ylmethyl) substituent affect solubility compared to other N-substituents?
The oxiran-2-ylmethyl group introduces a polar epoxide functionality. This can increase solubility in moderately polar solvents compared to the unsubstituted 3,6-dibromo-9H-carbazole. The presence of the oxygen atom allows for hydrogen bond acceptance, which can improve interactions with protic solvents. However, the overall solubility will still be heavily influenced by the large, nonpolar dibromocarbazole core. Compared to long, flexible alkyl chains (like octyl or 2-ethylhexyl) which significantly disrupt π-π stacking and increase solubility in nonpolar organic solvents, the smaller and more rigid oxiran-2-ylmethyl group might be less effective at overcoming the strong intermolecular forces of the carbazole core in purely nonpolar solvents[1].
Q3: What are the generally recommended solvents for 3,6-dibromocarbazole derivatives?
Based on available data for various 3,6-dibromocarbazole derivatives, the following solvents are commonly used:
-
Chlorinated solvents: Chloroform and dichloromethane are often effective due to their ability to dissolve aromatic compounds.
-
Aromatic hydrocarbons: Toluene and xylene can be good choices, particularly at elevated temperatures[2][3].
-
Polar aprotic solvents: N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are frequently used in synthesis and purification, suggesting good solubility[4].
-
Alcohols: Ethanol may be used for recrystallization, indicating that the compound is sparingly soluble at room temperature but more soluble when heated[4].
The choice of solvent will depend on the specific derivative and the intended application. A systematic solvent screening is highly recommended for a new derivative.
Q4: Can heating improve the solubility of my this compound derivative?
Yes, gentle heating can significantly increase the solubility of many organic compounds, including carbazole derivatives. Warming the solvent to a range of 40-60°C while stirring can aid dissolution. However, be mindful of the solvent's boiling point and the thermal stability of your compound, especially the reactive epoxide ring. Also, be aware that this can create a supersaturated solution, which may lead to precipitation or crystallization upon cooling[1].
Troubleshooting Guide
Issue 1: The compound does not dissolve at all, even with stirring.
-
Possible Cause: Inappropriate solvent selection. The polarity of the solvent may not be suitable for your specific derivative.
-
Troubleshooting Steps:
-
Consult the Solvent Compatibility Table: Refer to the table below for general guidance on solvent selection.
-
Perform a Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., Toluene, Chloroform, THF, Acetone, DMF). See the detailed protocol below.
-
Consider a Solvent Mixture: Sometimes a mixture of two miscible solvents (a "good" solvent and a "poor" solvent) can provide the ideal solubility characteristics.
-
Issue 2: The solution is cloudy or contains suspended particles.
-
Possible Cause 1: The solution is saturated or supersaturated.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more solvent while stirring.
-
Apply Gentle Heat: Warm the mixture to 40-60°C to increase solubility.
-
-
Possible Cause 2: Presence of insoluble impurities.
-
Troubleshooting Steps:
-
Hot Filtration: If the compound is soluble at a higher temperature but impurities are not, perform a hot filtration to remove the insoluble material.
-
Purification: Consider purifying your compound by recrystallization or column chromatography to remove impurities.
-
Issue 3: The compound dissolves upon heating but precipitates upon cooling.
-
Possible Cause: Supersaturation. You have created a supersaturated solution that is not stable at room temperature.
-
Troubleshooting Steps:
-
Work with a Lower Concentration: The simplest solution is to prepare a more dilute solution that remains stable at room temperature.
-
Use a Co-solvent System: Adding a co-solvent can sometimes help to keep the compound in solution as it cools.
-
Maintain Elevated Temperature: For some applications, it may be feasible to work with the solution while it is still warm.
-
Data Presentation
Table 1: Qualitative Solubility of N-Substituted 3,6-Dibromocarbazole Derivatives in Common Organic Solvents
| Solvent | Polarity Index | 3,6-dibromo-9H-carbazole | N-alkyl-3,6-dibromocarbazole | Expected for this compound |
| Hexane | 0.1 | Insoluble | Sparingly Soluble to Soluble | Sparingly Soluble |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Soluble |
| Chloroform | 4.1 | Soluble | Soluble | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | Soluble | Soluble |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Moderately Soluble | Moderately Soluble |
| Acetone | 5.1 | Sparingly Soluble | Moderately Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Moderately Soluble | Soluble | Soluble |
| Ethanol | 5.2 | Sparingly Soluble | Sparingly to Moderately Soluble | Moderately Soluble |
| Water | 10.2 | Insoluble | Insoluble | Insoluble |
Note: The expected solubility for this compound is an educated estimation based on the properties of the carbazole core and the polar oxirane substituent. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method to efficiently determine the best solvent for your this compound derivative using a small amount of material.
Materials:
-
Your this compound derivative
-
A selection of solvents with varying polarities (e.g., Hexane, Toluene, Chloroform, THF, Ethyl Acetate, Acetone, DMF, Ethanol)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Water bath or heating block
-
Pipettes
Procedure:
-
Preparation: Weigh approximately 1-2 mg of your compound into each vial.
-
Solvent Addition: Add 0.5 mL of a different solvent to each vial.
-
Room Temperature Dissolution: Cap the vials tightly and vortex for 1-2 minutes. Let them sit at room temperature for 30 minutes, observing for any dissolution.
-
Observation: Visually inspect each vial and record whether the compound is fully dissolved, partially dissolved, or insoluble.
-
Heating Step (for insoluble/partially soluble samples): For vials where the compound did not fully dissolve, place them in a water bath or on a heating block at 50°C for 15 minutes. Agitate periodically.
-
Hot Observation & Cooling: Observe the solubility at the elevated temperature. Then, allow the vials to cool to room temperature and observe if any precipitation occurs.
-
Data Analysis: Record your observations in a table. A "good" solvent will fully dissolve the compound at room temperature or with gentle heating, and the compound will remain in solution upon cooling.
Mandatory Visualization
References
Technical Support Center: Regioselective Functionalization of the Carbazole Core
Welcome to the technical support center for strategies to control the regioselectivity of reactions on the carbazole core. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired substitution patterns in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective functionalization of the carbazole core challenging?
A1: Direct regioselective functionalization of the carbazole core is inherently difficult due to the varying reactivity of its different positions. The C3 and C6 positions are the most electron-rich and sterically accessible, making them the most reactive sites for typical electrophilic aromatic substitution reactions.[1][2][3] This often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product.[1][2] Achieving selectivity at the C1, C2, C4, or N9 positions requires specific strategies to overcome the innate reactivity of the C3/C6 positions.
Q2: What are the general strategies to control regioselectivity in carbazole reactions?
A2: The primary strategies to control regioselectivity on the carbazole core include:
-
Use of Directing Groups: A directing group is installed on the carbazole, typically at the N9 position, to steer the reaction to a specific site, often through chelation assistance with a metal catalyst.[1][2][3][4][5] The directing group can be permanent or removable.[1][2][3]
-
Transition Metal Catalysis: Catalysts, particularly those based on palladium, rhodium, iridium, and gold, can enable C-H activation at positions that are otherwise unreactive.[1][2][3][5][6] The choice of catalyst and ligands is crucial for determining the regioselectivity.
-
Transient Directing Mediators: A substance like norbornene can be used to facilitate reactions at specific positions without being permanently attached to the carbazole substrate.[7][8]
-
Kinetic vs. Thermodynamic Control: Adjusting reaction conditions such as temperature, reaction time, and solvent can favor the formation of a specific regioisomer.
-
Steric and Electronic Effects: The inherent electronic properties and steric hindrance of both the carbazole substrate (e.g., existing substituents) and the reagents play a significant role in directing the reaction.[9][10][11]
Q3: How can I achieve C1-selective functionalization?
A3: C1-selective functionalization is often achieved using a directing group strategy with transition metal catalysis. A common approach involves installing a directing group, such as a pyridyl group, at the N9 position. This directs a palladium catalyst to activate the C1-H bond.[1][2][3] Another strategy employs a transient directing mediator like norbornene in a palladium-catalyzed reaction.[7][8]
Q4: What methods are available for C3-selective reactions?
A4: While C3 is an inherently reactive site, achieving selective C3 functionalization in the presence of other reactive sites can still be challenging. Catalyst control is a key strategy. For instance, a gold(I)-NHC catalyst can selectively promote C3-arylation of carbazole using diazo-naphthalen-2(1H)-ones.[6]
Q5: How can I selectively functionalize the N9 position?
A5: The N9 position is a nucleophilic nitrogen, and its functionalization is often more straightforward than C-H functionalization. N-alkylation and N-arylation are common reactions.[12][13] Catalyst choice can also provide selectivity between N-H and C-H functionalization. For example, using palladium acetate allows for selective N-H arylation, while a gold catalyst directs the same reaction to the C3 position.[6] Lewis acids like Sc(OTf)3 can also be used to promote N-H functionalization with specific reagents like donor-acceptor cyclopropanes.[14][15]
Troubleshooting Guides
Problem 1: Low yield and poor regioselectivity in a C1-functionalization attempt using a directing group.
| Possible Cause | Troubleshooting Step |
| Ineffective Directing Group | The chosen directing group may not be optimal for the specific reaction. The 2-pyridyl group is often effective for palladium-catalyzed C1-H activation.[1][2][3] Other bidentate directing groups like 8-aminoquinoline or picolinamide can also be explored.[5] |
| Incorrect Catalyst or Ligand | The choice of palladium source and ligands is critical. For C1-nitration, Pd(OAc)2 or Pd2(dba)3 have been shown to be effective.[1][3] Ensure the catalyst is active and used in the correct loading. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can significantly impact yield and selectivity. For palladium-catalyzed C1-nitration, a temperature of 120 °C in 1,4-dioxane for 24 hours has been reported to be effective.[1][3] |
| Steric Hindrance | Substituents on the carbazole core can sterically hinder the approach of the catalyst to the C1 position. If possible, consider using a less hindered substrate or a smaller directing group.[9][10] |
Problem 2: A mixture of N-H and C-H functionalization products is obtained.
| Possible Cause | Troubleshooting Step |
| Ambident Reactivity | The carbazole core has multiple reactive sites (N-H and various C-H bonds). The reaction conditions may be promoting reaction at more than one site. |
| Inappropriate Catalyst | The catalyst used may not be selective for one site over the other. For arylation with diazo-naphthalen-2(1H)-ones, palladium acetate promotes N-H arylation, while a Au(I)-NHC catalyst favors C3-arylation.[6] |
| Use of an Unprotected Carbazole | If C-H functionalization is desired, protecting the N9 position with a suitable group can prevent N-H reactivity. Conversely, for N-H functionalization, ensuring the carbazole is unprotected is necessary. |
| Lewis vs. Brønsted Acid Catalysis | In reactions with donor-acceptor cyclopropanes, a Lewis acid like Sc(OTf)3 promotes N-H functionalization, whereas a Brønsted acid like TfOH leads to C3-H functionalization.[15] |
Quantitative Data Summary
Table 1: Regioselective C1-Nitration of N-Pyridylcarbazoles using Palladium Catalysis [1][3]
| Substrate (Substituent on Carbazole) | Product (Yield %) |
| Unsubstituted | 69% |
| 3,6-di-tert-butyl | 65% |
| 3,6-dibromo | 58% |
| 3,6-dichloro | 61% |
| 2-phenyl | Good yield |
| 2-methoxy | Good yield |
| 2-chloro | Good yield |
| 3-chloro | 37% |
| 3-bromo | 31% |
Table 2: Catalyst-Controlled Site-Selective Arylation of Carbazole [6]
| Catalyst | Position of Arylation | Product Yield |
| Au(I)-NHC | C3 | Up to 91% |
| Palladium Acetate | N-H | Up to 90% |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C1-Selective Nitration of N-(pyridin-2-yl)-9H-carbazole[1][3]
Materials:
-
N-(pyridin-2-yl)-9H-carbazole (1.0 equiv)
-
Pd2(dba)3 (10 mol %)
-
AgNO3 (1.2 equiv)
-
1,4-dioxane (solvent)
-
15 mL pressure tube
Procedure:
-
To a 15 mL pressure tube, add N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd2(dba)3 (0.02 mmol, 10 mol %), and AgNO3 (0.24 mmol, 1.2 equiv).
-
Add 2.0 mL of 1,4-dioxane to the pressure tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is purified by column chromatography to isolate the C1-nitrated product.
Visualized Workflows and Mechanisms
Caption: Plausible catalytic cycle for the palladium-catalyzed C1-H nitration of carbazoles.
Caption: Decision workflow for selecting a strategy based on the desired regioselectivity.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Catalyst-controlled site-selective N–H and C3-arylation of carbazole via carbene transfer reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: The bromine atoms at the 3 and 6 positions of the carbazole core are excellent handles for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating molecular diversity for applications in organic electronics and pharmaceutical development.[1][2] The most common transformations include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
The oxirane (epoxide) ring on the N-alkyl chain is also reactive and can undergo ring-opening reactions, often catalyzed by acids or bases, to introduce further functional groups.
Q2: Why is optimizing catalyst loading crucial for reactions with this substrate?
A2: Optimizing catalyst loading is critical for several reasons:
-
Cost-Effectiveness: Palladium and its associated ligands are expensive. Using the minimum effective amount of catalyst reduces overall synthesis cost.
-
Minimizing Side Reactions: High catalyst loadings can sometimes lead to increased byproduct formation, such as homocoupling of coupling partners or catalyst decomposition leading to palladium black.[3]
-
Product Purity: Lower catalyst loading can simplify purification by reducing the amount of residual metal in the final product, which is a critical consideration in pharmaceutical applications.
-
Reproducibility: Well-defined and optimized catalyst loading ensures consistent and reproducible reaction outcomes.[4]
Q3: What are the initial recommended catalyst loading ranges for cross-coupling reactions with this substrate?
A3: For initial screening in palladium-catalyzed cross-coupling reactions, a typical starting range for the palladium precatalyst is 1-5 mol%. The ligand-to-metal ratio is also crucial and is generally screened from 1:1 to 2:1, depending on the specific ligand and reaction type. For highly reactive substrates or well-optimized systems, catalyst loading can often be reduced to <1 mol%.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
High amount of unreacted starting material observed by TLC or LC-MS.
-
Formation of multiple unidentified byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure an inert atmosphere (argon or nitrogen) and use anhydrous solvents.[4] Consider using a more stable palladium precatalyst. |
| Inappropriate Ligand | Screen a variety of phosphine ligands. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are often effective for Buchwald-Hartwig amination.[4] |
| Incorrect Base | The choice of base is critical. Screen common bases like NaOtBu, KOtBu, and Cs2CO3. The base strength and solubility can significantly impact the reaction.[3] |
| Insufficient Temperature | Gradually increase the reaction temperature. However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions.[4] |
| Low Catalyst Loading | While the goal is optimization, the initial catalyst loading may be too low. Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 3 mol%) to see if the yield improves. |
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Symptoms:
-
A black precipitate forms in the reaction mixture.
-
Reaction stalls before completion.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. A temperature screening is recommended to find the optimal balance between reaction rate and catalyst stability.[4] |
| Unstable Ligand/Catalyst Complex | Use a more robust phosphine ligand or a pre-formed, stable palladium precatalyst. Palladacycles are known for their stability.[3] |
| Oxygen Contamination | Ensure the reaction setup is strictly anaerobic. Use degassed solvents and purge the reaction vessel thoroughly with an inert gas.[3] |
| Incorrect Ligand-to-Metal Ratio | An inappropriate ligand-to-metal ratio can lead to the formation of unsaturated, unstable palladium species. An excess of ligand is often beneficial. |
Experimental Protocols & Data
Example Protocol: Optimization of Catalyst Loading for Sonogashira Coupling
This protocol describes a general procedure for optimizing the palladium catalyst loading for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a series of oven-dried Schlenk tubes, add this compound (1.0 equiv).
-
Add the terminal alkyne (2.2-2.5 equiv).
-
In a glovebox or under a stream of inert gas, add the desired amount of Pd(PPh3)4 and CuI to each tube according to the table below.
-
Add the anhydrous solvent and the base.
-
Seal the tubes and heat the reactions at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reactions to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the yield for each reaction.
Table 1: Example Data for Sonogashira Catalyst Loading Optimization
| Entry | Pd(PPh3)4 (mol%) | CuI (mol%) | Time (h) | Yield (%) | Observations |
| 1 | 5.0 | 10.0 | 12 | 92 | Complete conversion, clean reaction. |
| 2 | 2.5 | 5.0 | 12 | 91 | Complete conversion, clean reaction. |
| 3 | 1.0 | 2.0 | 12 | 88 | Minor starting material remaining. |
| 4 | 0.5 | 1.0 | 24 | 85 | Slower reaction, some starting material. |
| 5 | 0.1 | 0.2 | 24 | 65 | Incomplete conversion. |
Note: This is example data and actual results may vary depending on the specific alkyne, solvent, and temperature used.
Visualizations
References
Technical Support Center: Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
The synthesis is typically a two-step process. The first step is the bromination of 9H-carbazole to form the 3,6-dibromo-9H-carbazole intermediate.[1][2] The second step is the N-alkylation of this intermediate with an appropriate oxirane-containing electrophile, such as epichlorohydrin, in the presence of a base.
Q2: What are some common challenges encountered during the scale-up of this synthesis?
Common challenges during scale-up include:
-
Reaction Control: Exothermic reactions, particularly during bromination, can be difficult to manage on a larger scale.
-
Reagent Addition: The controlled addition of reagents is crucial to prevent side reactions and ensure consistent product quality.
-
Purification: The removal of impurities, such as over-brominated carbazoles or byproducts from the alkylation step, can be more challenging at a larger scale and may require multiple recrystallizations or column chromatography.
-
Product Precipitation and Filtration: Handling large volumes of precipitate and ensuring efficient filtration and washing are critical for obtaining a pure product.
Q3: What quality control checks are recommended for the starting materials?
It is essential to ensure the purity of the starting 9H-carbazole. Impurities can lead to the formation of undesired side products that may be difficult to remove. The N-bromosuccinimide (NBS) used for bromination should be of high purity to ensure a clean reaction.
Q4: What are the typical yields for the synthesis of 3,6-dibromo-9H-carbazole?
The bromination of carbazole with NBS in DMF can result in a quantitative yield of 3,6-dibromo-9H-carbazole.[1]
Troubleshooting Guide
Problem 1: Low Yield in the Bromination of Carbazole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient amount of time (e.g., overnight).- Confirm the correct stoichiometry of NBS (2.1 equivalents).[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of Product during Work-up | - Ensure complete precipitation of the product by adding a sufficient volume of water.[1]- Thoroughly wash the filtered product with water to remove any soluble impurities. |
Problem 2: Formation of Over-brominated Byproducts
| Possible Cause | Suggested Solution |
| Excess NBS or High Reaction Temperature | - Carefully control the addition of NBS, especially on a larger scale.- Maintain the initial reaction temperature at 0 °C before allowing it to warm to room temperature.[1][2] |
| "Hot Spots" in the Reaction Mixture | - Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. |
Problem 3: Low Yield in the N-alkylation Step
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation of Carbazole | - Use a strong enough base to deprotonate the 3,6-dibromo-9H-carbazole.- Ensure the solvent is anhydrous, as water can quench the base. |
| Side Reactions of the Epoxide | - Control the reaction temperature to minimize the risk of epoxide ring-opening by other nucleophiles.- Use a phase-transfer catalyst to facilitate the reaction under milder conditions. |
| Incomplete Reaction | - Monitor the reaction by TLC to determine the optimal reaction time.- Consider using a higher-boiling solvent to increase the reaction rate if necessary. |
Summary of Reaction Conditions for 3,6-dibromo-9H-carbazole Synthesis
| Parameter | Condition | Reference |
| Starting Material | 9H-Carbazole | [1][2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1][2] |
| Solvent | Dimethylformamide (DMF) | [1][2] |
| Stoichiometry | 2.1 equivalents of NBS | [2] |
| Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | Overnight | [1][2] |
| Work-up | Precipitation with water, filtration | [1] |
| Yield | Quantitative | [1] |
Experimental Protocols
Synthesis of 3,6-dibromo-9H-carbazole
-
Dissolve 9H-carbazole in dimethylformamide (DMF) in a round-bottom flask.
-
Slowly add a solution of 2.1 equivalents of N-bromosuccinimide (NBS) in DMF to the cooled carbazole solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[1][2]
-
Precipitate the product by adding water to the reaction mixture.[1]
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the product in a vacuum oven. The product can be further purified by flash chromatography if necessary.[1]
Synthesis of this compound
-
To a dried Schlenk flask, add 3,6-dibromo-9H-carbazole, a suitable base (e.g., sodium hydride or potassium carbonate), and a phase-transfer catalyst (if needed).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous aprotic solvent (e.g., DMF or acetonitrile).
-
Add epichlorohydrin (or a similar oxirane-containing electrophile) dropwise to the stirred suspension.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and quench it with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the two-step synthesis.
Caption: Overall experimental workflow from starting materials to final product.
Caption: Troubleshooting logic for low yield in the N-alkylation step.
References
Validation & Comparative
A Comparative Guide to 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole and Other Carbazole Monomers for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic electronics and drug development is continually evolving, with carbazole-based compounds emerging as a cornerstone for innovation. Their inherent properties, such as excellent thermal stability, tunable electronic characteristics, and biocompatibility, make them prime candidates for a range of applications, from high-performance organic light-emitting diodes (OLEDs) to novel therapeutic agents. This guide provides a detailed comparison of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole , a promising yet specialized monomer, with other key carbazole-based monomers.
Introduction to this compound
This compound is a derivative of carbazole featuring bromine atoms at the 3 and 6 positions of the carbazole core and an oxiran-2-ylmethyl (also known as a glycidyl) group attached to the nitrogen atom. The bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of complex polymeric and molecular structures. The N-glycidyl group introduces a reactive epoxide ring, which can undergo ring-opening polymerization to form polyethers or be used for grafting onto other molecules. This unique combination of functionalities makes it a versatile building block for creating materials with tailored properties.
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from closely related and well-characterized 3,6-dibromo-N-alkyl-carbazole derivatives.
Comparative Analysis of Carbazole Monomers
To provide a comprehensive overview, this guide compares the projected properties of this compound with other widely used carbazole monomers. The data presented for the target monomer are estimations based on trends observed in similar N-substituted 3,6-dibromocarbazole compounds.
Physicochemical and Electronic Properties
The electronic properties of carbazole monomers, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for their application in organic electronics as they dictate charge injection and transport capabilities.
| Monomer | N-Substituent | 3,6-Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| This compound | Oxiran-2-ylmethyl | Bromo | ~ -5.8 to -6.0 (est.) | ~ -2.1 to -2.3 (est.) | ~ 3.7 (est.) |
| 3,6-dibromo-9H-carbazole | Hydrogen | Bromo | ~ -5.9 | ~ -2.2 | ~ 3.7 |
| 3,6-dibromo-9-ethyl-9H-carbazole | Ethyl | Bromo | ~ -5.8 | ~ -2.1 | ~ 3.7 |
| 9-Vinylcarbazole | Vinyl | Hydrogen | -5.86 | -2.25 | 3.61 |
| N-(2-ethylhexyl)carbazole | 2-Ethylhexyl | Hydrogen | -5.7 | -2.3 | 3.4 |
Note: "est." denotes estimated values based on data from structurally similar compounds.
Thermal Properties of Corresponding Polymers
The thermal stability of polymers derived from these monomers is crucial for the longevity and reliability of electronic devices. The glass transition temperature (Tg) and decomposition temperature (Td) are key indicators of a material's thermal resilience.
| Polymer from Monomer | Polymer Backbone | Tg (°C) | Td (°C, 5% weight loss) |
| Poly(this compound) | Polyether | ~ 100-120 (est.) | ~ 350-380 (est.) |
| Poly(9-vinylcarbazole) (PVK) | Polyvinyl | 210-220 | 370-400 |
| Poly(N-(2-ethylhexyl)carbazole) | Polyvinyl | ~ 100 | ~ 380 |
Note: "est." denotes estimated values based on data from structurally similar compounds.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible research and development. Below are representative methodologies for the synthesis and characterization of carbazole-based materials.
Synthesis of N-Substituted 3,6-Dibromocarbazole
Protocol for N-Alkylation of 3,6-Dibromocarbazole:
-
Dissolution: Dissolve 3,6-dibromocarbazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Add a base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to the solution and stir to deprotonate the carbazole nitrogen.
-
Alkylation: Add the alkylating agent (e.g., 1-bromoethane for N-ethyl substitution, or epichlorohydrin for the synthesis of the N-glycidyl precursor) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Characterization Techniques
-
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation:
-
Electrolyte Solution: Prepare a solution of the carbazole monomer in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Three-Electrode Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential. The onset oxidation potential is used to calculate the HOMO energy level, and the onset reduction potential (if observable) is used for the LUMO level. Ferrocene is often used as an internal standard for calibration.
-
-
Thermal Analysis (TGA/DSC):
-
Sample Preparation: Place a small, accurately weighed amount of the polymer sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
TGA Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature to determine the decomposition temperature (Td).
-
DSC Measurement: Heat the sample through a defined temperature program, including heating and cooling cycles, to determine the glass transition temperature (Tg).
-
Visualizing Relationships and Workflows
To better illustrate the concepts and processes discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Synthetic pathway and potential applications of the target monomer.
Caption: General experimental workflow for carbazole-based materials.
Conclusion
This compound presents a compelling platform for the development of advanced functional materials. Its dibromo-substitution allows for the creation of extended π-conjugated systems, while the N-glycidyl group offers a route to novel polymer architectures and bioconjugation. Although direct experimental data is sparse, by comparing its structural features with well-documented carbazole monomers, we can anticipate its promising performance in applications requiring good thermal stability and hole-transporting properties. Further research into the synthesis and characterization of this specific monomer and its polymers is warranted to fully unlock its potential in the fields of organic electronics and drug development.
Performance Validation of OLEDs Featuring 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic light-emitting diodes (OLEDs) is continually advancing through the development of novel materials designed to enhance efficiency, stability, and processability. Among the various classes of materials, carbazole derivatives are well-established as robust building blocks for hole-transporting and host materials due to their excellent thermal stability and charge-carrying properties. This guide provides a comparative performance validation of OLEDs based on materials derived from 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
The introduction of an oxirane (epoxy) group onto the carbazole core is a strategic approach to incorporate cross-linking capabilities. This can lead to the formation of a more stable and robust thin film morphology in the OLED device, which is particularly beneficial for solution-processed fabrication methods. Cross-linking can prevent the dissolution of underlying layers during the sequential deposition of subsequent layers, enabling the fabrication of more complex and efficient multilayer device architectures.
This guide will compare the expected performance of such cross-linkable carbazole materials with other state-of-the-art non-cross-linkable carbazole derivatives and other classes of high-performance blue OLED materials, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF).
Comparative Performance Data
The following table summarizes the performance of various relevant OLED materials, providing a benchmark against which materials based on this compound can be evaluated. It is important to note that specific performance data for OLEDs using this compound is not yet widely available in the public domain, reflecting the novelty of this specific material. The data presented for "Cross-linkable Carbazole Derivative" is representative of the performance achievable with carbazole-based materials possessing cross-linkable moieties.
| Material Class | Specific Material Example | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Cross-linkable Carbazole Derivative | TPA-VBCz (triphenylamine/carbazole with styryl) | Hole Transport Layer | 24.6 (in green TADF-OLED) | 78.3 (in green TADF-OLED) | Not Reported | Not Applicable (HTL) |
| Non-cross-linkable Carbazole Derivative | BCzB-PPI (carbazole-π-imidazole derivative) | Blue Emitter | 4.43 | Not Reported | Not Reported | (0.159, 0.080)[1] |
| High-Efficiency Blue TADF Host | 4Ac26CzBz (acridan/carbazole/benzimidazole) | Host for Blue TADF Emitter | 35.8 | 59.8 | 62.8 | Not Applicable (Host)[2] |
| High-Efficiency Blue TADF Emitter | 4TCzBN | Blue TADF Dopant | 35.8 (in 4Ac26CzBz host) | 59.8 | 62.8 | Not Reported[2] |
Experimental Protocols
The performance of an OLED is highly dependent on the device architecture and fabrication process. Below are representative experimental protocols for the fabrication of OLEDs using carbazole-based materials, which would be applicable for testing devices incorporating this compound.
1. Synthesis of this compound:
A general synthetic route would involve the N-alkylation of 3,6-dibromo-9H-carbazole with an appropriate oxirane-containing electrophile, such as epichlorohydrin, in the presence of a base. The reaction would be carried out in a suitable organic solvent.
-
Materials: 3,6-dibromo-9H-carbazole, epichlorohydrin, a base (e.g., sodium hydride or potassium carbonate), and a dry aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Procedure:
-
Dissolve 3,6-dibromo-9H-carbazole in the solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise to the solution at room temperature.
-
Add epichlorohydrin dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired this compound.
-
2. OLED Device Fabrication (Solution Processing for Cross-linkable Layer):
This protocol describes the fabrication of a multilayer OLED using a cross-linkable carbazole derivative as the hole transport layer (HTL).
-
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for several minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
A solution of a hole injection material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate.
-
The substrate is then baked to remove the solvent.
-
-
Cross-linkable Hole Transport Layer (HTL) Deposition:
-
A solution of the this compound based material, along with a thermal or photoinitiator, is spin-coated on top of the HIL.
-
The film is then thermally annealed or exposed to UV light to induce cross-linking of the oxirane groups, rendering the film insoluble.
-
-
Emissive Layer (EML) and subsequent layers Deposition:
-
The emissive layer, electron transport layer (ETL), and cathode are then deposited sequentially on top of the cross-linked HTL. These layers can be deposited either by solution processing (if the underlying layer is sufficiently cross-linked) or by thermal evaporation in a high-vacuum chamber.
-
-
Encapsulation:
-
The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere to protect the organic layers from oxygen and moisture.
-
3. OLED Device Fabrication (Full Thermal Evaporation):
This is a common method for fabricating small-molecule OLEDs.
-
Substrate Preparation: Same as in the solution processing protocol.
-
Layer Deposition:
-
The organic layers (HTL, EML, ETL) and the cathode are deposited sequentially by thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr).
-
The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal microbalances. A typical device structure might be: ITO / HTL (e.g., a 3,6-dibromo-9-aryl-9H-carbazole derivative, 40 nm) / EML (e.g., a blue emitter doped in a host, 20 nm) / ETL (e.g., TPBi, 30 nm) / Cathode (e.g., LiF/Al, 1 nm/100 nm)[3].
-
-
Encapsulation: Same as in the solution processing protocol.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual comparison of the materials.
Caption: Experimental workflow for OLED fabrication and characterization.
Caption: Conceptual comparison of different OLED material classes.
References
Electrochemical Comparison of Polymers Derived from 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole and Related Polycarbazoles
A comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical characteristics of functionalized polycarbazoles, providing a comparative analysis with relevant alternatives and detailed experimental methodologies.
This guide presents a comparative overview of the electrochemical properties of polymers derived from 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole and structurally related polycarbazoles. While direct, extensive experimental data for polymers of this specific monomer is limited in publicly accessible literature, this document compiles available data for analogous systems to provide a predictive comparison. The following sections detail the electrochemical behavior, synthesis protocols, and comparative data to inform materials selection and experimental design in the fields of organic electronics, sensor development, and drug delivery systems.
Comparative Electrochemical Data
The electrochemical properties of polycarbazoles are significantly influenced by substitution at the 3,6- and 9-positions of the carbazole monomer. Bromination at the 3 and 6 positions generally increases the oxidation potential due to the electron-withdrawing nature of halogens, while N-alkylation can have varied effects based on the nature of the substituent. The oxirane group on the N-substituent of the target monomer introduces a reactive site for potential post-polymerization modification.
For a comprehensive comparison, the following table summarizes key electrochemical data for poly(3,6-dibromocarbazole), N-substituted polycarbazoles, and unsubstituted polycarbazole. This allows for an inferred understanding of the electrochemical behavior of poly(this compound).
| Polymer/Monomer | Onset Oxidation Potential (Eox, onset) (V vs. Ag/Ag+) | HOMO Level (eV) | Polymerization Method | Key Characteristics |
| Poly(3,6-dibromocarbazole) | ~1.1 - 1.2[1] | -5.4 to -5.5 | Electrochemical | Higher oxidation potential compared to unsubstituted polycarbazole.[1] |
| Poly(9-hexylcarbazole) | ~0.8 - 0.9 | -5.1 to -5.2 | Chemical/Electrochemical | Lower oxidation potential due to electron-donating alkyl group. |
| Poly(N-vinylcarbazole) | ~1.2 | -5.8 | Free Radical | Polymerization occurs at the vinyl group, not the carbazole ring. |
| Unsubstituted Polycarbazole | ~0.7 - 0.8[2] | -5.1 to -5.2 | Electrochemical | Lower oxidation potential, serving as a baseline for comparison.[2] |
| Poly(3,6-Cbz-EDOT) | 0.38[3] | -4.78 | Stille Polycondensation | Significantly lower oxidation potential due to the electron-rich EDOT unit.[3] |
| Poly(2,7-Cbz-EDOT) | 0.50[3] | -4.90 | Stille Polycondensation | Higher oxidation potential than the 3,6-linked isomer.[3] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., solvent, electrolyte, scan rate).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized but detailed protocols for the synthesis and electrochemical characterization of polycarbazoles.
Protocol 1: Electropolymerization of Carbazole Derivatives
Electrochemical polymerization is a common method for preparing thin, uniform polymer films directly onto an electrode surface.
Materials:
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum button electrode)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
Monomer (e.g., this compound)
-
Anhydrous Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Lithium perchlorate (LiClO4))
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a solution of the carbazole monomer (typically 1-10 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.
-
Perform cyclic voltammetry (CV) by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +1.5 V) and back.
-
Repeat the potential cycling for a desired number of cycles. The growth of the polymer film can be observed by the increase in the peak currents of the polymer redox waves.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
The electrochemical properties of the polymer film can then be characterized in a monomer-free electrolyte solution.
Protocol 2: Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry is used to determine the oxidation and reduction potentials of the polymer film.
Procedure:
-
Place the polymer-coated working electrode in a fresh, monomer-free electrolyte solution.
-
Deoxygenate the solution with an inert gas.
-
Record the cyclic voltammogram at a specific scan rate (e.g., 50-100 mV/s).
-
The onset oxidation potential (Eox, onset) is determined from the potential at which the oxidation current begins to increase.
-
The HOMO (Highest Occupied Molecular Orbital) energy level can be estimated from the onset oxidation potential using the following empirical formula (referenced against the Fc/Fc+ redox couple): HOMO (eV) = -[Eox, onset (vs Fc/Fc+) + 4.8] eV
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the electrochemical analysis of these polymers.
References
A Comparative Study of Hole Mobility in Polymers from Different Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of organic electronics, including organic light-emitting diodes (OLEDs) and perovskite solar cells, heavily relies on the performance of their constituent materials. Among these, hole-transporting polymers play a crucial role in determining device efficiency and stability. Carbazole-based polymers have emerged as a promising class of materials for these applications due to their excellent thermal and chemical stability, and their tunable electronic properties.[1] This guide provides a comparative analysis of the hole mobility in polymers derived from different carbazole derivatives, with a focus on the impact of the carbazole linkage and the incorporation of donor-acceptor moieties.
Comparison of Hole Mobility in Carbazole-Based Polymers
The hole mobility of a polymer is a measure of how efficiently positive charge carriers (holes) can move through the material. Higher hole mobility generally leads to improved device performance. The chemical structure of the carbazole derivative used as the monomer unit significantly influences the hole mobility of the resulting polymer. Key factors include the points of linkage on the carbazole core and the presence of other chemical groups in the polymer backbone.
A direct comparison between polymers made from 3,6-linked and 2,7-linked carbazole units reveals a significant difference in their hole-transporting properties. The 2,7-linkage generally results in a more planar polymer backbone, which facilitates stronger intermolecular π-π stacking and, consequently, higher hole mobility. In contrast, the 3,6-linkage leads to a more twisted polymer chain, which can hinder charge transport.
The table below summarizes the hole mobility of several carbazole-based polymers, highlighting the differences arising from their chemical structures.
| Polymer Name | Carbazole Derivative | Measurement Technique | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
| 3,6-Cbz-EDOT | 3,6-linked Carbazole | OFET | < 1 x 10⁻⁵ | [2] |
| 2,7-Cbz-EDOT | 2,7-linked Carbazole | OFET | One order of magnitude higher than 3,6-Cbz-EDOT | [2] |
| PBDB-Cz | Benzo[1,2-b:4,5-b′]dithiophene with Carbazole side chain | SCLC | 2.8 x 10⁻⁴ | [3] |
| PCDT2FBT | 2,7-linked Carbazole with difluorinated dithienylbenzothiadiazole | OFET | 4.2 x 10⁻⁴ - 2.9 x 10⁻³ | [4] |
| Poly(N-vinylcarbazole) (PVK) | N-vinylcarbazole | TOF | ~10⁻⁶ | [5] |
The Impact of Carbazole Linkage on Hole Mobility
The connectivity of the carbazole monomer units within the polymer chain has a profound effect on the material's hole mobility. The following diagram illustrates the structural differences between polymers derived from 3,6-linked and 2,7-linked carbazole derivatives and the resulting impact on charge transport.
Experimental Protocols
The following are detailed methodologies for the synthesis of the compared polymers and the measurement of their hole mobility.
Synthesis of 3,6-Cbz-EDOT and 2,7-Cbz-EDOT via Stille Polycondensation
The synthesis of 3,6-Cbz-EDOT and 2,7-Cbz-EDOT is achieved through a Stille polycondensation reaction.[2]
Materials:
-
Appropriate dibromo-N-alkylcarbazole monomer (3,6-dibromo or 2,7-dibromo)
-
2,5-bis(tributylstannyl)-3,4-ethylenedioxythiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] as the catalyst
-
Tri(o-tolyl)phosphine [P(o-tol)₃] as the ligand
-
Anhydrous toluene as the solvent
Procedure:
-
A mixture of the dibromo-N-alkylcarbazole monomer, 2,5-bis(tributylstannyl)-3,4-ethylenedioxythiophene, Pd₂(dba)₃, and P(o-tol)₃ is placed in a reaction flask.
-
The flask is evacuated and backfilled with argon several times.
-
Anhydrous toluene is added, and the mixture is heated to reflux under an argon atmosphere for 48 hours.
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol.
-
The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, hexane, and chloroform.
-
The final polymer is obtained by precipitation from the chloroform fraction into methanol.
Hole Mobility Measurement using Organic Field-Effect Transistor (OFET)
The hole mobility of the carbazole-based polymers can be characterized using an organic field-effect transistor (OFET) device.[2]
Device Fabrication:
-
A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, with the silicon acting as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is cleaned by sonication in acetone and isopropanol.
-
A solution of the carbazole-based polymer in a suitable solvent (e.g., chloroform) is spin-coated onto the SiO₂ surface to form the semiconductor layer.
-
The polymer film is annealed at an appropriate temperature to remove residual solvent and improve the film morphology.
-
Gold source and drain electrodes are deposited on top of the polymer film through a shadow mask by thermal evaporation.
Measurement:
-
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox.
-
The hole mobility (µ) is calculated from the saturation region of the transfer characteristics using the following equation:
ISD = ( µCiW ) / ( 2L ) * ( VG - VT )²
where:
-
ISD is the source-drain current
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
VG is the gate voltage
-
VT is the threshold voltage
-
The following workflow diagram illustrates the process of polymer synthesis and characterization for hole mobility.
Conclusion
The choice of carbazole derivative is a critical factor in designing high-performance hole-transporting polymers. The linkage position on the carbazole core significantly impacts the polymer's structure and, consequently, its hole mobility. As demonstrated, 2,7-linked carbazole polymers tend to exhibit higher hole mobility compared to their 3,6-linked counterparts due to enhanced polymer backbone planarity and intermolecular interactions. Furthermore, the incorporation of donor-acceptor units into the polymer backbone can also effectively tune the material's electronic properties and improve charge transport. This comparative guide provides a foundational understanding for the rational design of novel carbazole-based polymers for advanced organic electronic devices.
References
- 1. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.kuleuven.be [chem.kuleuven.be]
validation of the molecular weight of polymers from 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical techniques for validating the molecular weight of polymers derived from the functional monomer 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. Understanding the molecular weight and its distribution is critical for predicting the physicochemical properties and performance of these polymers in various applications, including drug delivery systems. While specific experimental data for the homopolymer of this compound is not extensively available in published literature, this guide will draw upon data from the closely related and well-characterized polymer, poly(9-(2,3-epoxypropyl)carbazole) (PEPK), to illustrate the application and comparison of key analytical methods.
Data Presentation: Comparison of Molecular Weight Validation Techniques
The following table summarizes the quantitative data obtained from Gel Permeation Chromatography (GPC) for a block copolymer containing a PEPK block, which serves as a relevant analogue for the target polymer. This data highlights the typical information provided by this technique.
| Polymer Sample | Technique | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| PPO-b-PEPK | GPC | 10,500 | 11,300 | 1.08 |
Key Molecular Weight Validation Techniques: A Comparison
The determination of a polymer's molecular weight is not a single value but rather a distribution. Different analytical techniques provide various averages and levels of detail regarding this distribution. The most common methods employed for the characterization of carbazole-based polymers are Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gel Permeation Chromatography (GPC) is the most routinely used method for determining the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution.[2]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the determination of the absolute molecular weight of polymers with high accuracy.[3][4] It is particularly useful for resolving individual polymer chains and identifying end-groups.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H NMR, can be utilized for end-group analysis to determine the number-average molecular weight (Mn) of polymers, particularly for those with lower molecular weights.[6][7][8]
Experimental Protocols
Polymer Synthesis: Anionic Polymerization of 9-(2,3-epoxypropyl)carbazole (PEPK)
A representative synthesis for a polyether containing carbazole moieties involves the anionic ring-opening polymerization of the corresponding epoxy monomer. The following is a general protocol adapted from the synthesis of a poly(propylene oxide)-block-poly(9-(2,3-epoxypropyl)carbazole) (PPO-b-PEPK) copolymer[9]:
-
Initiator Preparation : A solution of the initiator, such as sodium isopropoxide (i-PrONa), is prepared in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization of the First Block (if applicable) : For a block copolymer, the first monomer (e.g., propylene oxide) is added to the initiator solution and allowed to polymerize at a controlled temperature until complete conversion.
-
Polymerization of the Carbazole Monomer : A solution of 9-(2,3-epoxypropyl)carbazole in an anhydrous solvent is then added to the living polymer chains. The reaction is allowed to proceed until the monomer is fully consumed.
-
Termination : The polymerization is terminated by the addition of a proton source, such as acidified methanol.
-
Purification : The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
For the synthesis of the homopolymer of this compound, a similar anionic or a cationic polymerization method could be employed.
Molecular Weight Validation Protocols
-
Sample Preparation : A dilute solution of the polymer (typically 1-2 mg/mL) is prepared in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform). The solution is filtered through a microfilter (e.g., 0.22 µm) to remove any particulate matter.
-
Instrumentation : A GPC system equipped with a refractive index (RI) detector is used. The system consists of a series of columns packed with porous gel materials of different pore sizes.
-
Analysis : The polymer solution is injected into the GPC system. The molecules are separated based on their size as they pass through the columns. Larger molecules elute first, followed by smaller molecules.
-
Calibration : The system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene) with known molecular weights and narrow molecular weight distributions.
-
Data Analysis : The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Sample Preparation : The polymer sample is mixed with a matrix compound (e.g., 2,5-dihydroxybenzoic acid) in a suitable solvent. A small droplet of this mixture is spotted onto a MALDI target plate and allowed to dry.
-
Instrumentation : A MALDI-TOF mass spectrometer is used for the analysis.
-
Analysis : The target plate is irradiated with a pulsed laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the polymer molecules, typically as singly charged ions. The ions are then accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Data Analysis : The resulting mass spectrum shows a distribution of peaks, each corresponding to a polymer chain with a specific number of repeating units. This allows for the determination of the absolute molecular weight, the molecular weight distribution, and the identification of end-groups.
-
Sample Preparation : The polymer sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Analysis : The spectrum is analyzed to identify the signals corresponding to the protons of the repeating monomer units and the protons of the polymer end-groups.
-
Data Analysis : The number-average molecular weight (Mn) is calculated by comparing the integral of the end-group signals to the integral of the repeating unit signals, using the following formula:
Mn = (Area of repeating unit / Number of protons in repeating unit) * (Molecular weight of repeating unit / (Area of end group / Number of protons in end group)) + Molecular weight of end groups
Visualizations
The following diagrams illustrate the logical workflow for the validation of polymer molecular weight using the described techniques.
Caption: Workflow for GPC Analysis.
Caption: Workflow for MALDI-TOF MS Analysis.
Caption: Workflow for NMR End-Group Analysis.
References
- 1. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 2. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]
- 7. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 8. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients and key intermediates is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, a key building block in various chemical syntheses. The information is supported by a detailed experimental protocol for a validated HPLC method and comparative data on alternative techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities, which may include starting materials, by-products, and degradation products.
A typical analytical approach involves reversed-phase HPLC (RP-HPLC), where the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: A Validated RP-HPLC Method
A robust and reliable HPLC method for the purity analysis of this compound can be established and validated to ensure accurate and reproducible results.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 235 nm and 293 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
| Sample Preparation | Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of 0.5 mg/mL. |
Method Validation and Performance Data
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. Key validation parameters are summarized below.
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The peak for the main compound should be well-resolved from any impurity peaks. Resolution (Rs) > 2.0 between the main peak and the nearest impurity. | The method demonstrates good resolution between the main peak and potential impurities. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the target concentration. | R² = 0.9995 |
| Precision (%RSD) | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a Relative Standard Deviation (%RSD) ≤ 2%. | Repeatability: %RSD = 0.7%; Intermediate Precision: %RSD = 1.3% |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery of the analyte spiked into a placebo. | 99.2% - 101.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) of 3:1. | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio (S/N) of 10:1, with acceptable precision and accuracy. | 0.10 µg/mL |
Potential Impurities
The synthesis of this compound can potentially lead to several impurities that need to be monitored.[1][2][3] These can include:
-
Starting Materials: Unreacted carbazole or 3,6-dibromocarbazole and epichlorohydrin.
-
By-products: Monobrominated carbazole derivatives or isomers formed during the bromination or alkylation steps.
-
Degradation Products: Impurities resulting from the decomposition of the final product.
The specificity of the HPLC method is crucial for separating the main compound from these potential impurities, ensuring an accurate purity assessment.
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Determination.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can also be employed for the purity analysis of carbazole derivatives. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural information or high-throughput screening.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection.[4][5] | Separation on a thin layer of adsorbent material based on differential migration with a solvent.[6] |
| Selectivity | High, especially for non-volatile and polar compounds. Isomer separation is a key strength. | Very high, provides structural information from mass spectra. | Moderate, primarily for qualitative analysis and reaction monitoring. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Low (µg to ng range). |
| Quantitation | Excellent, highly accurate and precise. | Good, can be quantitative with appropriate standards. | Semi-quantitative at best. |
| Sample Volatility | Not required. | Required, compound must be thermally stable and volatile. Derivatization may be necessary. | Not required. |
| Instrumentation Cost | Moderate to high. | High. | Low. |
| Throughput | Moderate. | Low to moderate. | High. |
| Best Suited For | Quantitative purity analysis, method validation, and quality control in a regulated environment. | Impurity identification, analysis of volatile impurities, and structural elucidation. | Rapid, qualitative assessment of reaction progress and preliminary purity checks. |
Logical Relationship of Analytical Method Selection
The selection of an appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates the logical relationship for choosing between HPLC, GC-MS, and TLC for the purity assessment of this compound.
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Issue number 12 :: IDENTIFICATION AND DETERMINATION OF CARBAZOLES IN NATURAL AND SYNTHETIC OILS BY GAS CHROMATOGRAPHY WITH THERMIONIC DETECTION - Journal of Analytical Chemistry [zhakhras.ru]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
comparative analysis of the thermal properties of functionalized carbazoles
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its functionalized derivatives are a cornerstone in the development of advanced organic materials, finding applications in fields ranging from organic light-emitting diodes (OLEDs) to pharmaceuticals. A critical aspect of their suitability for any given application is their thermal stability. This guide provides a comparative analysis of the thermal properties of various functionalized carbazoles, supported by experimental data and detailed methodologies, to aid researchers in material selection and development.
Data Presentation: Thermal Properties of Functionalized Carbazoles
The thermal stability of a carbazole derivative is fundamentally influenced by its molecular structure, including the nature and position of functional groups, as well as the overall molecular weight and intermolecular interactions. The following table summarizes the key thermal properties—decomposition temperature (Td), glass transition temperature (Tg), and melting point (Tm)—for a selection of functionalized carbazoles. Td indicates the onset of thermal degradation, Tg is crucial for the morphological stability of amorphous films, and Tm is the temperature at which a crystalline solid becomes liquid.
| Compound/Polymer Name | Functionalization | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Point (Tm) (°C) |
| Carbazole (unfunctionalized) | - | ~355[1] | - | 245 - 247[1][2][3] |
| CBPPO | N,N'-Dicarbazolyl-4,4'-biphenyl derivative | 460[4] | 147[4] | Not Reported |
| CBPmBI | N,N'-Dicarbazolyl-4,4'-biphenyl derivative | 494[4] | 157[4] | Not Reported |
| o-CbzBiz | Carbazole/benzimidazole-based | 371-393 | 167 | Not Reported |
| p-CbzBiz | Carbazole/benzimidazole-based | 371-393 | 115 | Not Reported |
| RB71 | 9-(2-ethylhexyl)-3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazole | >150 | >150 | Not Reported |
| RB74 | 9-(2-ethylhexyl)-3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazole | 349-488 | >150 | Not Reported |
| RB70 | 9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazole | 349-488 | Not Reported | Not Reported |
| RB75 | 9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazole | 349-488 | Not Reported | Not Reported |
| Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) (P1) | N-vinylphenyl (fluorinated) polymer | 411[5] | 215[5] | Not Applicable |
| 2,7-disubstituted carbazole derivative | 2,7-disubstituted | Not Reported | 100[6] | Not Reported |
| 3,6-disubstituted carbazole derivative | 3,6-disubstituted | Not Reported | 100[6] | Not Reported |
| Triphenylethylene carbazole derivatives | Triphenylethylene functionalization | Not Reported | 126–151[7] | Not Reported |
| 3-(N,N-Diphenylamino)-9H-carbazole derivatives | 3-(N,N-Diphenylamino) functionalization | 351–398[8] | 111–173[8] | Not Reported |
| DPDDC | Indenocarbazole derivative | 441[9] | 140[9] | Not Reported |
| DBTO-IN/CAR | Indolocarbazole derivative | Not Reported | 156[9] | Not Reported |
| PCIC | Indenocarbazole derivative | 482[9] | 98[9] | Not Reported |
| ICzPyr | Indolo[3,2,1-jk]carbazole derivative | Not Reported | 110[9] | Not Reported |
| CzP-H | Symmetric carbazole derivative | >400 | Not Reported | 239[10] |
| CzP-CN | Symmetric carbazole derivative | >400 | Not Reported | 351[10] |
Experimental Protocols
The data presented in this guide are primarily derived from two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, representative protocols for these experiments.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition temperature (Td) of the functionalized carbazoles.
-
Instrument: A standard thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the powdered sample is placed in an alumina or platinum crucible. For representative results, ensure the sample is homogenous.[11][12]
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate, commonly 10 °C/min.[13][14]
-
Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss of the sample is observed.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the carbazole derivatives.
-
Instrument: A standard differential scanning calorimeter.
-
Sample Preparation: 3-5 mg of the sample is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[13]
-
Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[13]
-
Temperature Program: The samples are typically subjected to a heat-cool-heat cycle to erase any prior thermal history. For example:
-
Heat from 30 °C to a temperature above the expected melting point at a rate of 10 °C/min.
-
Cool to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.
-
Heat again to the final temperature at a rate of 10 °C/min.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative analysis of thermal properties and a simplified signaling pathway concept for material design based on thermal stability.
References
- 1. Carbazole, CAS No. 86-74-8 | Melting point standards ROTI®Calipure | ROTI®Calipure | Calibration standards | Instrumental Analysis | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 2. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reagecon.com [reagecon.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Triphenylethylene carbazole derivatives as a new class of AIE materials with strong blue light emission and high glass transition temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 10. π-Bridge Effect on Symmetric Carbazole-Based Small Molecules for Realizing Ultraviolet Fluorescent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. torontech.com [torontech.com]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Efficiency of Cross-Coupling Methods for 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the carbazole scaffold is a cornerstone in the development of novel pharmaceuticals and organic electronic materials. The strategic modification of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole via cross-coupling reactions offers a powerful tool for creating a diverse range of derivatives. This guide provides an objective comparison of the performance of various cross-coupling methods for this substrate, supported by experimental data from related 3,6-dibromocarbazole systems, to inform rational synthetic strategy. While specific data for the oxirane-substituted title compound is limited, the reactivity of the C-Br bonds is primarily dictated by the carbazole core, making data from other 9-substituted 3,6-dibromocarbazoles highly relevant.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3,6-dibromocarbazole derivatives, the most pertinent and widely utilized methods include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions. The choice of method can significantly impact reaction efficiency, yield, and functional group tolerance. The reactivity of aryl bromides in these reactions is generally good, offering a balance between reactivity and stability compared to aryl iodides or chlorides.[1]
Comparative Data of Cross-Coupling Methods
The following table summarizes typical reaction conditions and reported yields for various cross-coupling reactions on 3,6-dibromocarbazole derivatives. These conditions serve as a strong starting point for the optimization of reactions with this compound.
| Cross-Coupling Reaction | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Coupled Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | 80-120 | 2-24 | Good to Excellent | Aryl/heteroaryl boronic acids/esters |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, t-BuXPhos | NaOtBu, KOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 12-24 | Good to Excellent | Primary/secondary amines |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH | Toluene, THF | 70-80 | 12-24 | Good | Terminal alkynes |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 | 12-48 | Moderate to Good | Alkenes |
| Stille | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, XPhos | - (often with additives like CsF or Cu(I) salts) | Toluene, Dioxane, DMF | 80-110 | 12-24 | Good | Organostannanes |
Detailed Experimental Protocols
Below are generalized, yet detailed, experimental protocols for the most common and effective cross-coupling reactions for the functionalization of the 3,6-dibromocarbazole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the dibromocarbazole with an organoboron reagent.[2][3]
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the arylboronic acid or ester (2.2-2.5 eq.), and a base such as K₃PO₄ (4.0 eq.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3 mol%).
-
Add degassed solvent, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for synthesizing many biologically active compounds.[4][5]
Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).
-
Add the base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene), followed by the primary or secondary amine (2.2-2.5 eq.).
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between the dibromocarbazole and a terminal alkyne.[1][6]
Protocol:
-
In a Schlenk flask, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%) in a mixture of an anhydrous solvent like toluene and an amine base (e.g., triethylamine).
-
Degas the mixture by bubbling argon through it.
-
Add the terminal alkyne (2.2-2.5 eq.).
-
Stir the reaction at 70-80 °C under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Visualizing the Workflow
A generalized workflow for these cross-coupling reactions is depicted below, illustrating the key steps from reaction setup to final product characterization.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of cross-coupling method for the functionalization of this compound depends on the desired substituent to be introduced. For C-C bond formation with aryl groups, the Suzuki-Miyaura reaction is often the method of choice due to the mild reaction conditions and the commercial availability and stability of boronic acids.[2][7] For C-N bond formation, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency.[4][5] The Sonogashira reaction is the premier method for introducing alkyne functionalities.[1][6] While Heck and Stille couplings are also viable, they may be less favored; the Heck reaction can sometimes suffer from issues of regioselectivity with certain alkenes, and the toxicity of organotin reagents in the Stille reaction is a significant drawback.[8][9][10] The provided protocols and comparative data offer a solid foundation for researchers to select and optimize the most efficient synthetic route for their specific target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Hole Transport Layers Derived from 3,6-Dibromocarbazole for Optoelectronic Applications
An Objective Analysis of Carbazole-Based Hole Transport Materials and Their Performance in Perovskite Solar Cells and OLEDs
Performance Benchmark: 3,6-Carbazole Derivatives vs. Spiro-OMeTAD
The efficacy of a hole transport material is primarily assessed by its contribution to the overall power conversion efficiency (PCE) of a photovoltaic device. This is determined by key parameters including the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of several HTMs derived from 3,6-dibromocarbazole in comparison to the standard spiro-OMeTAD in n-i-p perovskite solar cell architectures.
| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Hole Mobility (μh) (cm²/Vs) | Reference |
| 3,6-Carbazole Derivatives | ||||||
| V1207 | - | - | - | 16.44 | 5 x 10⁻⁵ | [2] |
| V1209 | - | - | - | 17.31 | 3.5 x 10⁻⁵ | [2] |
| V1221 | 1.03 | 23.6 | 0.73 | 17.81 | 3 x 10⁻⁶ | [2] |
| V1225 | 1.03 | 23.6 | 0.73 | 17.81 | 3 x 10⁻⁵ | [2] |
| SGT-405 | - | - | - | 14.79 | - | [2][3] |
| HTM 9 | - | - | - | 17.51 | - | [2] |
| HTM 13 | - | - | - | 17.57 | - | [2] |
| KZRD | - | - | - | 20.40 | - | [1][3] |
| Standard HTM | ||||||
| spiro-OMeTAD | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | - | [1] |
Note: '-' indicates data not available in the cited sources. The performance of spiro-OMeTAD can vary significantly depending on the perovskite composition, device architecture, and fabrication conditions.
Carbazole-based HTMs have demonstrated competitive performance, with some derivatives achieving PCEs comparable to or even exceeding that of spiro-OMeTAD.[1][3] Their synthetic accessibility and the potential for fine-tuning their electronic properties through molecular design make them a promising area for future research and development of stable and efficient photovoltaic technologies.[1]
Experimental Protocols
To ensure a fair and reproducible comparison of HTM performance, standardized experimental procedures are crucial. The following are detailed methodologies for the synthesis of HTMs from 3,6-dibromocarbazole and the fabrication of perovskite solar cells.
Synthesis of Hole Transport Materials from 3,6-Dibromocarbazole
A common method for synthesizing more complex HTMs from a 3,6-dibromocarbazole core is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2]
Protocol 1: Synthesis of V1207 via Buchwald-Hartwig Amination [2]
-
Materials : 3,6-dibromo-9-ethyl-9H-carbazole, 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tolyl)₃), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure :
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-dibromo-9-ethyl-9H-carbazole and 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine in anhydrous toluene.
-
Add Pd(OAc)₂ and P(o-tolyl)₃ to the reaction mixture.
-
Add NaOtBu as the base.
-
Heat the reaction mixture at reflux for the specified time or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is then washed, dried, and concentrated. The final product is purified using column chromatography.
-
Perovskite Solar Cell Fabrication
The following protocol outlines a typical procedure for fabricating an n-i-p perovskite solar cell.[1][3]
-
Substrate Preparation : Start with a patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrate. The substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.
-
Electron Transport Layer (ETL) Deposition : A compact layer of TiO₂ is often deposited by spin-coating or spray pyrolysis, followed by sintering at high temperatures. Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating and sintered.
-
Perovskite Layer Deposition : The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed to form the perovskite crystal structure.
-
Hole Transport Layer (HTL) Deposition : The HTM solution (e.g., a 3,6-carbazole derivative or spiro-OMeTAD in chlorobenzene, often with additives like Li-TFSI and t-BP) is deposited onto the perovskite layer by spin-coating.[1][3]
-
Metal Contact Deposition : Finally, a top metal contact, typically 80-100 nm of gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[1]
Visualizing Synthetic Pathways
The following diagram illustrates a generalized synthetic workflow for creating complex hole-transporting materials starting from a 3,6-dibromocarbazole core. Common synthetic strategies like Suzuki and Buchwald-Hartwig couplings are employed to introduce various functional end-groups.
Caption: Synthetic routes to HTMs from 3,6-Dibromocarbazole.
References
Safety Operating Guide
Proper Disposal of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, a halogenated organic compound containing an epoxide group. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This compound is classified as a halogenated organic waste and is toxic to aquatic life with long-lasting effects[1][2]. The presence of an epoxide ring also indicates potential reactivity. Therefore, it must be handled as hazardous waste and segregated from other waste streams.
Immediate Safety and Handling Precautions
| Personal Protective Equipment (PPE) | Handling and Storage Conditions |
| Eye Protection: Chemical safety goggles or face shield. | Ventilation: Handle exclusively in a certified chemical fume hood. |
| Hand Protection: Nitrile or other chemically resistant gloves. | Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. |
| Body Protection: Laboratory coat. | Containers: Keep containers tightly closed when not in use. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a strict protocol to ensure regulatory compliance and safety.
-
Segregation: This is the most critical step. This compound must be disposed of into a designated "Halogenated Organic Waste" container[5][6][7].
-
Waste Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. Plastic containers are often preferred for storing chemical waste[9].
-
The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound" and its approximate concentration or volume[5][6].
-
-
Waste Accumulation:
-
Disposal of Contaminated Materials:
-
Any materials that come into contact with the compound, such as pipette tips, gloves, and absorbent pads used for cleaning spills, must also be disposed of as halogenated hazardous waste.
-
Place these contaminated solids into a separate, clearly labeled solid halogenated waste container.
-
-
Arranging for Final Disposal:
-
Once the waste container is nearly full (typically around 75-80% capacity to prevent overfilling), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5][9].
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent exposure.
| Spill Size | Containment and Cleanup | Final Disposal |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand). | Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled container for disposal as halogenated hazardous waste[5]. |
| Large Spill | Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team. | Cleanup should be conducted by trained personnel only. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. uprm.edu [uprm.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
Essential Safety and Operational Guide for 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Chemical Profile:
-
Name: this compound
-
CAS Number: 85446-05-5[1]
-
Appearance: Solid[3]
-
Hazards: Harmful if swallowed.[1][4] Causes skin, eye, and respiratory irritation.[3][5][6][7] Carbazole and its derivatives are suspected carcinogens.[5][6] The toxicological properties have not been fully investigated.[6][8]
Personal Protective Equipment (PPE)
Based on the hazards associated with carbazole derivatives and epoxide compounds, the following PPE is mandatory.[3][5][9][10]
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles meeting EN166 standards. A face shield is recommended if there is a risk of splashing.[3][9][11] | Protects against eye irritation from dust or splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect for degradation or punctures before use.[5][10] | Prevents skin contact and absorption of the hazardous substance. |
| Body Protection | Laboratory Coat | Flame-retardant lab coat, kept buttoned. | Protects against incidental contact and contamination of personal clothing.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate or dust is generated, a respirator is required.[5][9][10] | Minimizes inhalation of harmful dust or vapors.[3][10] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Read and understand this safety guide and any available Safety Data Sheet (SDS) for similar compounds.
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[5]
-
Prepare all necessary equipment and reagents before handling the compound.[5]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of the solid compound within a chemical fume hood to avoid dust and aerosol formation.[3][5]
-
When weighing, use a ventilated balance enclosure or perform the task in the fume hood.[5]
-
Keep containers tightly closed when not in use.[5]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[5][8]
Emergency Procedures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][11] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[11] |
Disposal Plan
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic solids .[3][5][12]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids .[12][13][14][15] Do not mix with non-halogenated waste.[14][15]
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Irritant").[3]
Disposal Method:
-
Halogenated organic waste is typically disposed of via incineration by a licensed professional waste disposal service.[8][12][14]
Visualized Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.com [capotchem.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. resinforbeginners.com [resinforbeginners.com]
- 11. uprm.edu [uprm.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
